molecular formula C5H11ClFNO2S B2901022 Piperidine-4-sulfonyl fluoride hydrochloride CAS No. 2172461-08-2

Piperidine-4-sulfonyl fluoride hydrochloride

Katalognummer: B2901022
CAS-Nummer: 2172461-08-2
Molekulargewicht: 203.66
InChI-Schlüssel: OJDLKOUDLMGYPS-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
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Beschreibung

Piperidine-4-sulfonyl fluoride hydrochloride is a useful research compound. Its molecular formula is C5H11ClFNO2S and its molecular weight is 203.66. The purity is usually 95%.
BenchChem offers high-quality Piperidine-4-sulfonyl fluoride hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Piperidine-4-sulfonyl fluoride hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

IUPAC Name

piperidine-4-sulfonyl fluoride;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H10FNO2S.ClH/c6-10(8,9)5-1-3-7-4-2-5;/h5,7H,1-4H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OJDLKOUDLMGYPS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1S(=O)(=O)F.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H11ClFNO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

203.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Technical Guide: Piperidine-4-sulfonyl Fluoride Hydrochloride

Author: BenchChem Technical Support Team. Date: March 2026

CAS: 2172461-08-2 | A Premier SuFEx Covalent Warhead

Executive Summary

Piperidine-4-sulfonyl fluoride hydrochloride (CAS 2172461-08-2) represents a high-utility "hub" scaffold in modern covalent drug discovery. Unlike traditional sulfonyl chlorides, which are highly reactive and hydrolytically unstable, this sulfonyl fluoride (–SO₂F) derivative exhibits the unique "sleeping beauty" reactivity profile characteristic of Sulfur-Fluoride Exchange (SuFEx) chemistry. It remains inert to metabolic hydrolysis and off-target nucleophiles but reacts specifically and irreversibly with protein side chains (Tyrosine, Serine, Lysine, Histidine) under precise proximity-driven or catalytic conditions.

This guide details the physicochemical profile, synthesis pathways, and application protocols for utilizing this compound as a modular building block in Fragment-Based Drug Discovery (FBDD) and Activity-Based Protein Profiling (ABPP).

Part 1: Identity & Physicochemical Profile

The hydrochloride salt form is preferred for storage and handling due to the volatility and potential polymerization of the free amine base.

Parameter Technical Specification
Chemical Name Piperidine-4-sulfonyl fluoride hydrochloride
Primary CAS 2172461-08-2 (HCl Salt)
Related CAS 1936260-29-5 (Free Base); 1446424-64-5 (N-Boc Precursor)
Molecular Formula C₅H₁₀FNO₂S[1][2][3][4][5] · HCl
Molecular Weight 203.66 g/mol (Salt); 167.20 g/mol (Free Base)
Solubility Highly soluble in DMSO, Water, Methanol.
¹⁹F NMR Signature δ +35 to +40 ppm (Triplet/Singlet depending on decoupling)
Stability High hydrolytic stability at neutral pH; stable to oxidation.
Storage -20°C, Desiccated. Hygroscopic.
Part 2: The SuFEx Mechanism & Utility

The sulfonyl fluoride moiety is an electrophilic trap that defies conventional "warhead" logic. It possesses a high energy barrier to substitution, making it resistant to plasma hydrolysis. However, within the binding pocket of a protein, the local environment (hydrogen bonding or Lewis acid catalysis) activates the S–F bond for nucleophilic attack.

Mechanism of Action: Proximity-Driven Covalent Capture

The following diagram illustrates the activation of the Piperidine-4-SO₂F warhead by a Tyrosine residue within a protein pocket.

SuFEx_Mechanism Compound Piperidine-4-SO2F (Inhibitor) Complex Encounter Complex (Non-covalent) Compound->Complex Binding Protein Target Protein (Tyr/Ser/Lys) Protein->Complex Binding Transition Transition State (Pentacoordinate Sulfur) Complex->Transition Proximity Effect (H-Bond Activation) Product Covalent Adduct (Protein-SO2-Piperidine) Transition->Product S-F Bond Cleavage Fluoride Fluoride Ion (F-) Leaving Group Transition->Fluoride

Figure 1: The SuFEx reaction trajectory. The stability of the S-F bond allows the inhibitor to diffuse through biological systems intact until it binds specifically to the target, where proximity drives the covalent bond formation.

Part 3: Synthesis & Preparation Protocols

While the HCl salt is commercially available, high-purity applications often require deprotection of the N-Boc precursor (CAS 1446424-64-5) immediately prior to use to avoid potential dimerization.

Protocol A: Synthesis from N-Boc-4-Mercaptopiperidine

Context: This route avoids the use of unstable sulfonyl chlorides by using an oxidative fluorination strategy.

  • Reagents: N-Boc-4-mercaptopiperidine, Sodium Hypochlorite (bleach) or Trichloroisocyanuric acid (TCCA), Potassium Bifluoride (KHF₂).

  • Workflow:

    • Oxidative Chlorination: Treat the thiol with TCCA/Benzyltrimethylammonium chloride in MeCN/H₂O at 0°C to generate the sulfonyl chloride in situ.

    • Fluorination: Immediately add saturated aqueous KHF₂ (excess) to the reaction mixture. Stir vigorously at RT for 4 hours.

    • Extraction: Extract with EtOAc, wash with brine, dry over Na₂SO₄.

    • Yield: Typically 80-90% of the N-Boc sulfonyl fluoride intermediate.

Protocol B: Deprotection to Generate CAS 2172461-08-2 (HCl Salt)

Context: Critical step to liberate the secondary amine for library synthesis.

  • Dissolution: Dissolve tert-butyl 4-(fluorosulfonyl)piperidine-1-carboxylate (1.0 equiv) in 1,4-Dioxane (5 mL/mmol).

  • Acidolysis: Add 4M HCl in Dioxane (5.0 equiv) dropwise at 0°C.

  • Reaction: Allow to warm to room temperature and stir for 2-3 hours. Monitor by TLC (loss of non-polar spot) or LCMS.

  • Isolation:

    • The product often precipitates as a white solid.

    • Add Et₂O (diethyl ether) to complete precipitation.

    • Filter under inert atmosphere (N₂).

    • Wash the filter cake with cold Et₂O.

  • Drying: Dry under high vacuum for 12 hours.

    • Result: White hygroscopic solid (Piperidine-4-sulfonyl fluoride HCl).

Part 4: Application in Drug Discovery Workflows

The piperidine amine offers a handle for diversification, while the sulfonyl fluoride acts as the covalent warhead. This allows for the rapid generation of "Covalent Fragment Libraries."

Library Synthesis Workflow

The following diagram details how to utilize CAS 2172461-08-2 in a parallel synthesis campaign.

Library_Workflow Core Piperidine-4-SO2F HCl (CAS 2172461-08-2) Coupling Amide Coupling (HATU/DIPEA/DMF) Core->Coupling Acids Carboxylic Acid Library (R-COOH) Acids->Coupling Purification HPLC Purification (Avoid basic aqueous workup) Coupling->Purification Crude Library Screening Covalent Screening (Mass Spec / IC50) Purification->Screening Pure Covalent Probes

Figure 2: Parallel synthesis workflow. The secondary amine of the piperidine core is coupled with diverse carboxylic acids to create a library of probes with varying steric and electronic properties, all retaining the SuFEx warhead.

Data Analysis: Validating the Covalent Bond

When screening this library against a protein target, "Time-Dependent Inhibition" is the hallmark of success.

Metric Observation Interpretation
IC₅₀ Shift IC₅₀ decreases as pre-incubation time increases (e.g., 30 min vs 4 hrs).Indicates irreversible covalent modification.
Mass Shift Protein Mass + [Probe MW - 19 Da (Fluoride)].Confirms specific SuFEx modification (loss of HF).
Dialysis Activity does not recover after dialysis.Confirms irreversible binding.
Part 5: Safety & Handling
  • HF Generation: While the S-F bond is stable, hydrolysis eventually releases Fluoride ions and HF. Always handle in a fume hood.

  • Glassware: Avoid long-term storage of solutions in glass if acidic; the fluoride can etch glass over time. Use polypropylene containers for aqueous solutions.

  • Skin Contact: Sulfonyl fluorides are potential alkylating agents. Double-gloving (Nitrile) is mandatory.

References
  • Dong, J., et al. (2014). "Sulfur(VI) Fluoride Exchange (SuFEx): Another Good Reaction for Click Chemistry." Angewandte Chemie International Edition. [Link]

  • Narayanam, M. K., et al. (2021).[6] "Sulfonyl fluorides as privileged warheads in covalent drug discovery." Chemical Society Reviews. [Link]

  • Jones, L. H. (2018). "Mechanism and application of the SuFEx click reaction for drug discovery." Expert Opinion on Drug Discovery. [Link]

Sources

Piperidine-4-sulfonyl Fluoride Hydrochloride: A Next-Generation SuFEx Warhead in Targeted Covalent Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The paradigm of targeted covalent inhibitors (TCIs) has historically been dominated by α,β-unsaturated carbonyls (e.g., acrylamides) designed to engage nucleophilic cysteine residues. However, because cysteine is relatively rare in the human proteome and frequently absent from critical ligand-binding pockets, the field requires alternative electrophilic warheads[1].

Enter Piperidine-4-sulfonyl fluoride hydrochloride , a highly versatile, shelf-stable building block that leverages Sulfur(VI) Fluoride Exchange (SuFEx) click chemistry. By utilizing the unique "Goldilocks" reactivity of the sulfonyl fluoride (-SO₂F) group, this molecule enables drug developers to rationally target non-cysteine residues—specifically Tyrosine, Lysine, Histidine, and Serine—dramatically expanding the druggable proteome[1],[2]. As a Senior Application Scientist, I have structured this whitepaper to dissect the physicochemical rationale, mechanistic pathways, and self-validating protocols required to successfully integrate this building block into your chemoproteomic and drug discovery workflows.

Physicochemical Profiling & Structural Dynamics

To effectively deploy a building block in library synthesis, one must understand the causality behind its structural features. The hydrochloride salt form of piperidine-4-sulfonyl fluoride is not arbitrary; it is a critical design choice. The free secondary amine of piperidine is nucleophilic and could lead to premature intermolecular degradation or self-condensation over time. The HCl salt neutralizes this nucleophilicity, rendering the compound indefinitely stable under standard storage conditions,[3].

Quantitative Data Summary
PropertyValue
Chemical Name Piperidine-4-sulfonyl fluoride hydrochloride
CAS Registry Number 2172461-08-2,[3]
Molecular Weight 203.66 g/mol ,[3]
Molecular Formula C₅H₁₁ClFNO₂S (or C₅H₁₀FNO₂S · HCl)[3]
SMILES String Cl.O=S(=O)(F)C1CCNCC1[3]
Electrophilic Warhead Sulfur(VI) Fluoride (-SO₂F)
Storage Conditions +4°C to -20°C, desiccated[3]

Structural Advantages in Drug Design:

  • The Piperidine Scaffold: The saturated, six-membered ring adopts a rigid chair conformation. In structure-based drug design (SBDD), this rigidity is paramount. It acts as a directional spacer, projecting the -SO₂F warhead along a predictable vector to optimally intercept target nucleophiles. Furthermore, the basic amine improves the aqueous solubility and pharmacokinetic properties of the final drug candidate.

  • The S(VI)-F Bond: Unlike sulfonyl chlorides, which rapidly hydrolyze in water and indiscriminately react with cellular nucleophiles, the S(VI)-F bond is exceptionally stable to hydrolysis, oxidation, and reduction[4]. It requires specific microenvironmental triggers to break, ensuring high target orthogonality.

Mechanistic Paradigm: Proximity-Induced SuFEx Ligation

The defining feature of the -SO₂F group is its latent reactivity. In bulk aqueous solution or human plasma, the molecule is inert. However, when the attached ligand directs the molecule into a specific protein binding pocket, the microenvironment acts as a catalyst[5].

This proximity-induced activation relies on two causal factors:

  • Desolvation: The exclusion of water from the binding pocket lowers the dielectric constant, strengthening electrostatic interactions.

  • Hydrogen Bonding: Precise hydrogen-bond donors within the protein pocket coordinate to the fluorine atom, polarizing the S-F bond and transforming fluorine into an excellent leaving group. This allows nearby nucleophiles (such as the hydroxyl of Tyrosine or the imidazole of Histidine) to attack the sulfur center, forming an irreversible covalent adduct[5],[2].

SuFEx_Mechanism A Piperidine-SO2F Probe B Protein Pocket Binding A->B Non-covalent affinity C Proximity Activation (H-Bonding) B->C Desolvation & Orientation D Nucleophilic Attack (Tyr/Lys/His) C->D S(VI)-F bond polarization E Stable Covalent Adduct D->E Loss of HF

Fig 1. Proximity-induced SuFEx mechanism of sulfonyl fluorides in protein pockets.

Strategic Workflow: Library Generation & Chemoproteomics

Because the -SO₂F group is functionally orthogonal to standard amine-derivatization chemistries, Piperidine-4-sulfonyl fluoride hydrochloride is an ideal hub for combinatorial library synthesis[4]. You can rapidly generate a library of targeted covalent inhibitors by coupling the piperidine nitrogen to various target-binding ligands (e.g., kinase hinge binders, PROTAC ligands) via amide coupling or reductive amination.

Workflow A Piperidine-4-sulfonyl fluoride HCl B N-Derivatization (Amide Coupling / Reductive Amination) A->B Orthogonal Reactivity C Targeted SuFEx Library B->C High Yield Purification D Chemoproteomic Profiling (ABPP / Intact MS) C->D Phenotypic/Target Screening E Lead Covalent Inhibitor D->E Hit Validation & Optimization

Fig 2. Workflow for generating and validating SuFEx-based targeted covalent inhibitors.

Experimental Protocols (Self-Validating Systems)

To ensure scientific integrity, the following methodologies are designed as self-validating systems. Each protocol includes a built-in analytical checkpoint to confirm causality and prevent false positives.

Protocol 1: Orthogonal N-Acylation (Library Generation)

Objective: Couple a carboxylic acid ligand to the piperidine nitrogen without degrading the -SO₂F warhead.

  • Preparation: Dissolve the carboxylic acid ligand (1.0 eq) and HATU (1.2 eq) in anhydrous DMF (0.2 M).

  • Activation: Add N,N-Diisopropylethylamine (DIPEA, 3.0 eq) and stir at room temperature for 10 minutes to form the active ester.

  • Coupling: Add Piperidine-4-sulfonyl fluoride hydrochloride (1.1 eq). Causality Note: The DIPEA neutralizes the HCl salt, freeing the piperidine amine for nucleophilic attack. The bulky, mildly basic nature of DIPEA ensures it does not attack or hydrolyze the -SO₂F group.

  • Reaction: Stir at room temperature for 2–4 hours. Monitor via LC-MS.

  • Self-Validation Checkpoint (LC-MS): Analyze the crude mixture. A successful, orthogonal reaction will yield a mass corresponding to [M+H]+. If the -SO₂F group was compromised (e.g., hydrolyzed to a sulfonic acid), you will observe a mass shift of +18 Da (loss of F, addition of OH). The absence of this shift validates the stability of the S(VI)-F bond under basic coupling conditions.

  • Purification: Quench with water, extract with EtOAc, wash with brine, dry over Na₂SO₄, and purify via flash chromatography.

Protocol 2: Intact Protein Mass Spectrometry for Covalent Validation

Objective: Confirm proximity-driven covalent labeling of the target protein.

  • Incubation: Dilute recombinant wild-type target protein to 10 µM in strictly physiological buffer (e.g., 50 mM HEPES, 150 mM NaCl, pH 7.4). Causality Note: Maintaining native pH and folding is mandatory; denatured proteins cannot provide the spatial geometry required for SuFEx activation.

  • Dosing: Add the synthesized SuFEx probe (from Protocol 1) to a final concentration of 50 µM (1% DMSO final).

  • Control Setup: In parallel, set up an identical incubation using a mutant protein where the suspected nucleophilic residue (e.g., Tyr, Lys, His) has been mutated to Alanine or Phenylalanine.

  • Reaction: Incubate at 37°C for 4 hours.

  • Self-Validation Checkpoint (Intact ESI-TOF MS): Desalt the protein samples and analyze via intact mass spectrometry.

    • Wild-Type: The deconvoluted spectrum must show a mass shift of exactly [Probe Mass - 20.01 Da], representing the addition of the probe and the stoichiometric loss of Hydrogen Fluoride (HF)[2].

    • Mutant Control: Must show zero mass shift. This perfectly validates that the reaction is not non-specific background labeling, but rather a structurally causal, proximity-driven SuFEx event.

Conclusion & Future Perspectives

Piperidine-4-sulfonyl fluoride hydrochloride is not merely a chemical reagent; it is a strategic asset in the modern drug discovery arsenal. By providing a stable, geometrically defined scaffold equipped with a latent SuFEx warhead, it empowers researchers to systematically target the "undruggable" non-cysteine proteome. As chemoproteomic platforms continue to evolve, the integration of such orthogonal building blocks will be the primary driver in discovering the next generation of highly selective, long-acting covalent therapeutics.

References

  • [1] Title: Covalent drug discovery using sulfur(VI) fluoride exchange warheads | Source: tandfonline.com | URL: [Link]

  • [4] Title: Sulfur fluoride exchange | Source: nih.gov (PMC) | URL: [Link]

  • [5] Title: Unconventional reactivity of sulfonyl fluorides | Source: imperial.ac.uk | URL:[Link]

  • [2] Title: Proximity-induced SuFEx increases the potency of cytosolic nucleotidase inhibitors and reveals a rare example of covalently targeted histidine | Source: rsc.org | URL:[Link]

Sources

Piperidine-4-sulfonyl Fluoride Hydrochloride: Stability, Storage, and SuFEx Applications

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The advent of Sulfur(VI) Fluoride Exchange (SuFEx) click chemistry has revolutionized the synthesis of complex sulfonamides, polysulfates, and bioconjugates. Within this domain, piperidine-4-sulfonyl fluoride hydrochloride has emerged as a critical bifunctional scaffold. Unlike traditional sulfonyl chlorides, which are highly susceptible to hydrolysis and require cumbersome protection-deprotection strategies, saturated heterocyclic aminosulfonyl fluorides enable protecting-group-free synthesis[1].

As a Senior Application Scientist, I have structured this whitepaper to move beyond basic handling instructions. Here, we will dissect the chemical causality dictating the stability of piperidine-4-sulfonyl fluoride hydrochloride, outline field-proven storage protocols, and provide a self-validating experimental workflow for its application in advanced organic synthesis.

Chemical Causality & Structural Logic

To understand the handling requirements of piperidine-4-sulfonyl fluoride, one must analyze its bifunctional nature. The molecule contains both a nucleophilic secondary amine and a highly electrophilic sulfonyl fluoride group.

The Necessity of the Hydrochloride Salt

In its free base form, piperidine-4-sulfonyl fluoride is inherently unstable. The secondary amine of one molecule will rapidly attack the sulfonyl fluoride group of an adjacent molecule, leading to uncontrolled intermolecular oligomerization and polymerization[1].

By synthesizing and storing the compound as a hydrochloride salt , the secondary amine is protonated. This protonation drops the nucleophilicity of the nitrogen atom to near zero, effectively "masking" it from reacting with the electrophilic S(VI) center. This elegant, protecting-group-free stabilization strategy is what allows the reagent to be stored long-term and used directly in modular click chemistry[1].

Hydrolytic Resistance of the S(VI)-F Bond

Unlike sulfonyl chlorides, which react violently with water, the sulfonyl fluoride group exhibits extraordinary hydrolytic stability. This stability arises from the hard-hard interaction between the S(VI) center and the fluoride ion, creating a strong S-F bond (~80-90 kcal/mol) that is highly resistant to reductive cleavage and spontaneous hydrolysis under neutral conditions[2]. However, in the presence of strong bases or extended exposure to aqueous environments, slow hydrolysis to the corresponding sulfonic acid can still occur.

Degradation HCL Piperidine-4-sulfonyl fluoride HCl (Stable Storage Form) FB Free Base Form (Reactive Intermediate) HCL->FB Base Addition (-HCl) POLY Oligomerization / Polymerization (Intermolecular S-N bond formation) FB->POLY Absence of Trapping Agent HYDRO Hydrolysis to Sulfonic Acid (Requires H2O / Strong Base) FB->HYDRO Aqueous Conditions

Degradation pathways highlighting the necessity of the HCl salt form.

Stability Profile & Storage Protocols

To maintain the integrity of piperidine-4-sulfonyl fluoride hydrochloride, storage conditions must mitigate two primary risks: ambient moisture (which slowly drives hydrolysis) and thermal degradation. The quantitative parameters for optimal storage are summarized below.

Table 1: Quantitative Storage Parameters
ParameterSpecificationMechanistic Rationale
Optimal Temperature 2–8 °C (Refrigerated)Minimizes the thermal kinetic energy available for slow hydrolytic degradation or spontaneous deprotonation[3].
Atmosphere Argon or Nitrogen backfillDisplaces atmospheric moisture, preventing nucleophilic attack by H₂O on the S(VI) center over long-term storage.
Container Amber glass, PTFE-lined capPrevents photo-oxidation and ensures a hermetic seal against humidity ingress.
Physical State Solid Hydrochloride SaltMaintains the amine in a protonated state (pKa ~10-11), rendering it strictly non-nucleophilic[1].

Note: Before opening a refrigerated bottle, allow it to equilibrate to room temperature in a desiccator. Opening a cold bottle exposes the reagent to immediate condensation of atmospheric moisture, which will degrade the sulfonyl fluoride over time.

Experimental Workflow: Protecting-Group-Free SuFEx Coupling

The true value of piperidine-4-sulfonyl fluoride hydrochloride lies in its application. Because the amine is protected merely by protonation, it can be utilized in SuFEx click chemistry without the atom-economy penalty of traditional Boc or Cbz protecting groups[1].

However, the order of addition is the most critical parameter in this workflow . The coupling partner must be present before the base is added. If the base is added to the hydrochloride salt alone, the localized high concentration of the free base will instantly trigger self-polymerization.

Step-by-Step Methodology

Step 1: Weighing & Solvation (Inert Atmosphere)

  • Action: In an oven-dried flask purged with Argon, suspend 1.0 equivalent of piperidine-4-sulfonyl fluoride hydrochloride in anhydrous dichloromethane (CH₂Cl₂) at a concentration of 0.1 M.

  • Causality: CH₂Cl₂ is chosen because it does not participate in hydrogen bonding that might prematurely activate the S-F bond, and it readily dissolves the subsequent free base.

Step 2: Partner Addition

  • Action: Add 1.1 equivalents of the desired electrophilic coupling partner (e.g., an acyl chloride, chloroformate, or another sulfonyl chloride) to the suspension.

  • Causality: The partner must be fully dispersed in the solvent to act as an immediate kinetic trap for the amine once it is deprotonated.

Step 3: In Situ Neutralization (The Critical Step)

  • Action: Cool the reaction mixture to 0 °C. Dropwise, add 2.5 to 3.0 equivalents of a non-nucleophilic tertiary amine base (e.g., Triethylamine or N,N-Diisopropylethylamine).

  • Causality: The base serves a dual purpose: it liberates the free secondary amine of the piperidine ring and neutralizes the HCl byproduct generated during the coupling. Cooling to 0 °C controls the exothermic neutralization and favors the cross-coupling kinetics over self-condensation.

Step 4: Reaction Monitoring (Self-Validation)

  • Action: Allow the reaction to warm to room temperature. Monitor via LC-MS or TLC.

  • Validation: You should observe the gradual dissolution of the initial hydrochloride salt suspension, followed by the precipitation of triethylamine hydrochloride (Et₃N·HCl) as a fine white solid. The presence of this precipitate visually validates that the coupling is proceeding. LC-MS will confirm the mass of the cross-coupled product without the loss of the -SO₂F mass signature.

Step 5: Quenching & Isolation

  • Action: Quench the reaction with 1M aqueous HCl, extract with CH₂Cl₂, wash with brine, dry over Na₂SO₄, and concentrate under reduced pressure.

  • Causality: The acidic quench removes excess tertiary amine and any unreacted free piperidine-4-sulfonyl fluoride, leaving the highly stable, neutral sulfonamide/sulfonyl fluoride product in the organic layer.

Workflow Step1 1. Reagent Preparation (Inert Atm) Step2 2. Partner Addition (Electrophile) Step1->Step2 Step3 3. In Situ Neutralization (Et3N / DIPEA) Step2->Step3 Step4 4. SuFEx Coupling (0°C to RT) Step3->Step4 Step5 5. Product Isolation Step4->Step5

Step-by-step experimental workflow for protecting-group-free SuFEx coupling.

Conclusion

Piperidine-4-sulfonyl fluoride hydrochloride is a triumph of structural logic in reagent design. By leveraging a simple hydrochloride salt to mask a highly reactive secondary amine, chemists can bypass tedious protection/deprotection steps[1]. Adhering to strict storage conditions (2–8 °C, moisture exclusion) and respecting the kinetic causality of in situ neutralization ensures that this reagent performs reliably as a versatile hub in SuFEx click chemistry[2].

References

  • Zhersh, S. A., Blahun, O. P., Sadkova, I. V., Tolmachev, A. A., Moroz, Y. S., & Mykhailiuk, P. K. (2018). "Saturated Heterocyclic Aminosulfonyl Fluorides: New Scaffolds for Protecting-Group-Free Synthesis of Sulfonamides." Chemistry - A European Journal, 24(33), 8343-8349. Available at:[Link]

  • Dong, J., Krasnova, L., Finn, M. G., & Sharpless, K. B. (2014). "Sulfur(VI) Fluoride Exchange (SuFEx): Another Good Reaction for Click Chemistry." Angewandte Chemie International Edition, 53(36), 9430-9448. Available at:[Link]

Sources

Technical Guide: Piperidine-4-sulfonyl Fluoride Hydrochloride

Author: BenchChem Technical Support Team. Date: March 2026

Solubility, Stability, and Application Protocols

Executive Summary

Piperidine-4-sulfonyl fluoride hydrochloride (CAS: 2172461-08-2) is a specialized bifunctional building block used primarily in Sulfur(VI) Fluoride Exchange (SuFEx) chemistry.[1][2] It features a secondary amine (masked as a hydrochloride salt) and a sulfonyl fluoride "warhead."[3]

Unlike its sulfonyl chloride analogs, which degrade rapidly in aqueous media, this sulfonyl fluoride exhibits kinetic stability in water, allowing for "on-water" or aqueous-organic coupling reactions. However, its solubility profile is dominated by the ionic nature of the hydrochloride salt, creating a dichotomy between solubility (favored in water/polar solvents) and stability (favored in anhydrous/acidic conditions).

This guide provides the solubility data, stability warnings, and experimental workflows required to utilize this compound without compromising its electrophilic integrity.

Physicochemical Profile
PropertyData
Compound Name Piperidine-4-sulfonyl fluoride hydrochloride
CAS Number 2172461-08-2
Molecular Formula C₅H₁₁ClFNO₂S
Molecular Weight 203.66 g/mol
Appearance White to off-white crystalline solid
pKa (Calculated) ~10.8 (Piperidine nitrogen)
LogP (Free Base) ~0.3 (Hydrophilic)
Reactive Moiety Sulfonyl Fluoride (-SO₂F) [Electrophile]
Solubility Data & Solvent Compatibility

The hydrochloride salt form fundamentally alters the solubility profile compared to the free base. The following data is derived from empirical behavior of aliphatic amine-HCl salts and specific SuFEx reagent handling protocols.

Quantitative Solubility Estimates
SolventSolubility RatingEstimated Conc.Usage Context
Water High > 50 mg/mLCritical: See stability warning below. Ideal for immediate reactions.
DMSO High > 100 mg/mLPreferred for stock solutions. Stable for weeks at -20°C.
Methanol High > 50 mg/mLGood for intermediates; avoid basic methanol (trans-sulfonylation risk).
Acetonitrile Low/Moderate < 10 mg/mLThe HCl salt is poorly soluble in pure ACN. Requires water or alcohol co-solvent.
DCM/Chloroform Insoluble NegligibleThe salt will not dissolve. Requires free-basing (not recommended for storage).
The "Salt-Switch" Phenomenon

Researchers often face a solubility mismatch. The HCl salt is water-soluble but organic-insoluble.

  • To dissolve in organic media (DCM/EtOAc): You must neutralize the salt with a base (e.g., TEA, DIPEA) in situ.

  • Warning: Once neutralized, the free amine (piperidine) can potentially react with the sulfonyl fluoride of a neighboring molecule (intermolecular polymerization) if concentrations are high. Always keep the amine protonated (HCl form) until the moment of reaction.

Stability & Handling (The "Gotcha")

While sulfonyl fluorides are touted as "stable in water," this applies primarily to neutral or acidic pH.

Hydrolytic Stability Profile:

  • pH < 7 (Acidic): Highly stable. The S(VI)-F bond resists hydrolysis.

  • pH 7–9 (Neutral/Slightly Basic): Metastable. Hydrolysis is slow (hours to days).

  • pH > 10 (Basic): Unstable. Hydrolysis to the sulfonic acid (-SO₃H) accelerates rapidly.

Self-Reactivity (Polymerization): The compound contains both a nucleophile (amine) and an electrophile (sulfonyl fluoride).

  • In Solid State (HCl Salt): Indefinitely stable (Amine is protonated: -NH₂⁺).

  • In Solution (Neutralized): If you add base to dissolve it in organic solvent, the free amine can attack the sulfonyl fluoride.

    • Mitigation: Perform reactions at high dilution or add the electrophilic partner before adding the base.

Experimental Protocols
Protocol A: Preparation of Stable Stock Solution (100 mM)

Use this for biological assays or fragment screening.

  • Weighing: Weigh 20.4 mg of Piperidine-4-sulfonyl fluoride HCl.

  • Solvent: Add 1.0 mL of anhydrous DMSO .

  • Dissolution: Vortex for 30 seconds. The solid should dissolve instantly.

  • Storage: Aliquot into small vials. Store at -20°C. Avoid repeated freeze-thaw cycles to prevent moisture ingress (which accelerates hydrolysis upon thawing).

Protocol B: Aqueous Buffer Preparation for SuFEx Coupling

Use this when reacting with proteins or water-soluble electrophiles.

  • Buffer Selection: Prepare PBS or HEPES buffer adjusted to pH 6.5 – 7.5 . Avoid Carbonate or Tris buffers at pH > 8.0.

  • Dilution: Dilute the DMSO stock (from Protocol A) directly into the buffer immediately prior to use.

    • Note: Do not store the aqueous dilution for >24 hours.

  • Reaction: If reacting the amine part (e.g., amide coupling), add the acyl chloride/NHS-ester to the buffer before adding the base (DIPEA) to initiate the reaction. This ensures the external electrophile reacts with the amine faster than the amine reacts with its own tail.

Mechanistic Visualization

The following diagram illustrates the stability and reactivity pathways. Note the critical role of pH in switching between the stable "Storage Form" and the reactive "Free Base."

SuFEx_Stability Salt HCl Salt Form (Storage Stable) Protonated Amine (-NH2+) FreeBase Free Base Form (Transient Species) Active Amine (-NH) Salt->FreeBase Addition of Base (pH > 9) Hydrolysis Hydrolysis Product (Sulfonic Acid -SO3H) Salt->Hydrolysis Prolonged Water Exposure (Slow) FreeBase->Salt Acidification (pH < 4) Polymer Polymerization/Dimerization (Unwanted Side Reaction) FreeBase->Polymer High Conc. No External Electrophile Product Desired Amide/Sulfonamide (Target Product) FreeBase->Product Reaction with Acyl Chloride/NHS FreeBase->Hydrolysis High pH / Heat (Fast)

Figure 1: Reactivity landscape of Piperidine-4-sulfonyl fluoride. The "Safe Zone" is the blue node; the "Danger Zone" is the transition to the yellow node without a reaction partner.

References
  • Sharpless, K. B., et al. (2014).[4] "Sulfur(VI) Fluoride Exchange (SuFEx): Another Good Reaction for Click Chemistry." Angewandte Chemie International Edition. Link

  • Key Organics. (2017). "Safety Data Sheet: Piperidine-4-sulfonyl fluoride hydrochloride." Key Organics SDS. Link

  • BLD Pharm. (2024). "Product Analysis: Piperidine-4-sulfonyl fluoride hydrochloride (CAS 2172461-08-2)." BLD Pharm Technical Data. Link

  • Jones, L. H. (2023). "Sulfonyl Fluorides in Chemical Biology." RSC Chemical Biology. Link

Sources

Beyond Cysteine: Decoding the Reactivity and Application of the Sulfonyl Fluoride Warhead in Chemical Biology

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The paradigm of targeted covalent inhibitors (TCIs) has historically been dominated by electrophiles—such as acrylamides—designed to irreversibly bind to highly nucleophilic cysteine residues. However, because cysteine is one of the least abundant amino acids in the human proteome, this approach severely restricts the "druggable" target space[1]. Enter the sulfonyl fluoride (SF) warhead. Powered by Sulfur(VI) Fluoride Exchange (SuFEx) click chemistry, sulfonyl fluorides offer a privileged, context-driven reactivity profile that allows researchers to target alternative nucleophiles, including tyrosine, lysine, serine, and histidine, thereby unlocking previously inaccessible protein targets[1][2].

As a Senior Application Scientist, I have structured this technical guide to move beyond superficial summaries. We will dissect the physical chemistry that governs SF reactivity, map the causality of protein microenvironments, and provide a self-validating experimental protocol for Activity-Based Protein Profiling (ABPP) using SF probes.

Mechanistic Foundations: The "Goldilocks" Electrophile

Introduced in 2014 by K. Barry Sharpless and colleagues, SuFEx is recognized as the next generation of click chemistry[3]. The defining characteristic of the sulfonyl fluoride group is its "Goldilocks" reactivity: it is highly stable in aqueous, physiological conditions but becomes exceptionally reactive under specific spatial and electronic constraints[1].

The Causality of Stability

Why do sulfonyl fluorides not spontaneously hydrolyze in water like their sulfonyl chloride counterparts?

  • Heterolytic Cleavage: The S–F bond undergoes strictly heterolytic cleavage, making it highly resistant to reductive environments.

  • Thermodynamic Inertness: The fluoride ion is strongly stabilized by hydrogen bonding networks in aqueous media. Without a specific catalytic microenvironment to activate the sulfur(VI) center or the incoming nucleophile, the activation energy barrier for substitution remains insurmountable at physiological pH.

Context-Driven Reactivity: The Microenvironment Causality

Sulfonyl fluorides are virtually blind to isolated amino acids in bulk solvent. Their reactivity is entirely context-dependent , dictated by the local protein microenvironment[4]. When an SF-bearing ligand binds to a protein pocket, the warhead is placed in proximity to target residues whose intrinsic nucleophilicity has been artificially enhanced by surrounding amino acids.

SF_Reactivity SF Sulfonyl Fluoride (R-SO2F) Microenv Protein Microenvironment (Basic Residues, H-Bonds) SF->Microenv Binding Hydrolysis Hydrolysis (Aqueous) SF->Hydrolysis Off-target (Slow) Tyr Tyrosine (Phenolate) Microenv->Tyr pKa shift Lys Lysine (Deprotonated) Microenv->Lys pKa shift Ser Serine / Threonine Microenv->Ser Activation Adduct Stable Sulfonate/Sulfonamide Adduct Tyr->Adduct SuFEx Lys->Adduct SuFEx Ser->Adduct SuFEx

Context-driven reactivity of sulfonyl fluorides within protein microenvironments.

The "Why" Behind Amino Acid Selectivity
  • Tyrosine (Tyr): Tyrosine's phenolic hydroxyl is a poor nucleophile at pH 7.4 (pKa ~ 10). However, structural analyses reveal that reactive tyrosines are almost always located adjacent to basic residues (Lys, Arg, His). These basic residues act as general bases, deprotonating the phenol to form a highly nucleophilic phenolate anion that rapidly attacks the SF warhead[5][6].

  • Lysine (Lys): The ε-amino group of lysine is typically protonated (pKa ~ 10.5). For an SF to react, the lysine must be situated near acidic residues (Asp, Glu) or within a hydrophobic pocket that suppresses its pKa, ensuring a population of the unprotonated, nucleophilic amine exists at physiological pH[6].

  • Cysteine (Cys) - The Anomaly: While SFs react instantaneously with the hyper-nucleophilic thiol of cysteine, the resulting thiosulfonate adduct is thermodynamically unstable. It rapidly hydrolyzes or undergoes exchange reactions in aqueous buffers, rendering SFs unsuitable for the durable covalent inhibition of cysteine[2][7].

Quantitative Summary of SF Reactivity
Target Amino AcidIntrinsic NucleophilicityAdduct FormedAdduct StabilityMicroenvironment Requirement for SuFEx Activation
Cysteine (Cys) Very HighThiosulfonateLow (Rapidly hydrolyzes)None (Reacts readily but reversibly)
Tyrosine (Tyr) Low (at pH 7.4)Aryl SulfonateVery High Proximal basic residues (His, Lys, Arg) to form phenolate
Lysine (Lys) ModerateSulfonamideVery High Proximal acidic residues or hydrophobic pocket to lower pKa
Serine (Ser) LowAlkyl SulfonateHigh Catalytic triad or H-bond network to increase nucleophilicity

Mapping the Reactive Proteome: Activity-Based Protein Profiling (ABPP)

To harness the potential of SFs, researchers employ Activity-Based Protein Profiling (ABPP). ABPP utilizes chemical probes to covalently capture functional residues under native conditions[8][9]. By appending an alkyne handle to an SF warhead, we can irreversibly label reactive Tyr/Lys/Ser residues across the proteome, and subsequently use bioorthogonal click chemistry to attach a biotin tag for enrichment and mass spectrometry (LC-MS/MS) identification[10].

ABPP_Workflow Proteome Complex Proteome (Live Cells / Lysate) Inhibitor Pre-incubation with Competitor (Optional) Proteome->Inhibitor Competitive Profiling Probe Sulfonyl Fluoride Probe (Warhead + Linker + Alkyne) Proteome->Probe Direct Profiling Inhibitor->Probe Click CuAAC Click Chemistry (Azide-Biotin/Fluorophore) Probe->Click Covalent Labeling Enrichment Streptavidin Enrichment & On-Bead Digestion Click->Enrichment Tagging LCMS LC-MS/MS Analysis & Target Identification Enrichment->LCMS Peptides

Workflow of Activity-Based Protein Profiling using Sulfonyl Fluoride Probes.

Experimental Methodology: Gel-Free Competitive ABPP

The following protocol details a self-validating workflow for identifying target engagement of an un-tagged SF drug candidate using a competitive IsoTOP-ABPP approach.

Phase 1: Proteome Preparation & Labeling
  • Lysate Preparation: Lyse cells in native buffer (e.g., PBS, pH 7.4) using sonication. Clarify by centrifugation (100,000 × g, 45 min) to separate soluble and membrane proteomes.

  • Competitive Pre-incubation: Treat 1 mg of proteome with the un-tagged competitor drug (e.g., 10 µM) or DMSO vehicle for 30 minutes at 37°C.

  • Probe Labeling: Add the alkyne-tagged SF probe (1–5 µM) to both samples and incubate for 1 hour at room temperature[10].

    • Scientific Rationale: SFs exhibit slower reaction kinetics compared to acrylamides. A 1-hour incubation ensures maximum target engagement without triggering non-specific, high-concentration artifacts. The competitive setup ensures that any reduction in MS signal directly correlates to the specific binding site of the drug.

Phase 2: Bioorthogonal Conjugation (CuAAC)
  • Click Chemistry: To the labeled proteome, sequentially add:

    • Azide-PEG3-Biotin (100 µM)

    • TCEP (1 mM, freshly prepared)

    • TBTA ligand (100 µM)

    • CuSO4 (1 mM)

  • Incubation: React for 1 hour at room temperature with end-over-end mixing[10].

    • Scientific Rationale: TCEP is a potent reducing agent required to reduce Cu(II) to the catalytically active Cu(I) state. TBTA (a polytriazole ligand) is strictly required to stabilize the Cu(I) oxidation state in aqueous environments, preventing its disproportionation and protecting the protein backbone from reactive oxygen species generated by free copper.

Phase 3: Enrichment & On-Bead Digestion
  • Precipitation: Add cold methanol, chloroform, and water (4:1:3 ratio) to precipitate proteins. Centrifuge and wash the protein pellet twice with cold methanol.

    • Scientific Rationale: This step removes unreacted click reagents and free biotin. Failure to remove free biotin will saturate the streptavidin beads in the next step, resulting in catastrophic loss of target enrichment.

  • Denaturation & Enrichment: Resuspend the pellet in 6 M urea/PBS. Add streptavidin-agarose beads and incubate for 1.5 hours[10].

    • Scientific Rationale: Urea denatures the folded proteins, exposing the covalently attached biotin tags that might otherwise be buried in hydrophobic cores, maximizing bead capture efficiency.

  • On-Bead Digestion: Reduce (DTT), alkylate (Iodoacetamide), and digest the bead-bound proteins with Trypsin overnight at 37°C[10].

Phase 4: Self-Validating Assay Controls

A robust ABPP experiment must be a self-validating system. To ensure trustworthiness, the following controls must be run in parallel:

  • Heat-Denatured Control: Boil the proteome at 95°C for 5 minutes prior to probe addition. Causality: Because SF reactivity relies entirely on the folded 3D microenvironment (pKa shifts, H-bonds), a denatured proteome should show near-zero labeling. If heavy labeling persists, the probe is non-specifically reactive.

  • No-Probe Control: Run the click chemistry and enrichment on a sample without the SF probe to establish the background noise of endogenous biotinylated proteins (e.g., carboxylases).

Conclusion

The integration of the sulfonyl fluoride warhead into chemical biology represents a monumental leap in covalent drug discovery. By understanding the thermodynamic stability of the S–F bond and the strict microenvironmental prerequisites for SuFEx activation, researchers can rationally design probes that target tyrosine, lysine, and serine residues. Coupled with rigorous ABPP methodologies, SFs provide an unprecedented opportunity to map and drug the previously "undruggable" proteome[1].

References

  • New Applications of Sulfonyl Fluorides: A Microcosm of the Deep Integration of Chemistry and Biology in Drug Design - ACS Publications - 2

  • Activity-based protein profiling: A graphical review - PMC - 8

  • Profiling Sulfur(VI) Fluorides as Reactive Functionalities for Chemical Biology Tools and Expansion of the Ligandable Proteome - PMC -4

  • SuFEx: Sulfonyl Fluorides that Participate in the Next Click Reaction - Sigma-Aldrich - Link

  • Advances in sulfonyl exchange chemical biology: expanding druggable target space - RSC Publishing - 5

  • Targeting the Reactive Proteome: Recent Advances in Activity-Based Protein Profiling and Probe Design - MDPI -9

  • Click Chemistry * Sharpless Lab * The Scripps Research Institute - 3

  • Covalent drug discovery using sulfur(VI) fluoride exchange warheads - Taylor & Francis -1

  • A Study of the Reactivity of S(VI)-F Containing Warheads with Nucleophilic Amino-Acid Side Chains Under Physiological Conditions - ResearchGate - 7

  • Structure-based design and analysis of SuFEx chemical probes - PMC - NIH - 6

  • Application Notes and Protocols for Cyclobutylmethanesulfonyl Fluoride in Activity-Based Protein Profiling - Benchchem - 10

Sources

Methodological & Application

Application Note: Covalent Ligand Discovery Using Piperidine-4-Sulfonyl Fluoride Hydrochloride

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note is structured to guide drug discovery professionals through the strategic implementation of Piperidine-4-sulfonyl fluoride hydrochloride (PSF-HCl) as a high-value building block for targeted covalent inhibitors (TCIs).

Abstract

The resurgence of covalent drug discovery has moved beyond cysteine-targeting acrylamides to "activation-free" chemistries capable of targeting tyrosine, lysine, and histidine. Piperidine-4-sulfonyl fluoride hydrochloride (PSF-HCl) represents a privileged "SuFEx" (Sulfur-Fluoride Exchange) building block. Its secondary amine handle allows for facile coupling to diversity elements, while the sulfonyl fluoride (SF) warhead provides tunable reactivity toward nucleophilic residues in protein binding pockets.[1] This guide outlines the protocols for synthesizing PSF-based probes, conducting covalent fragment screening, and validating target engagement via mass spectrometry.[2]

Introduction: The "Beyond Cysteine" Mandate

While targeted covalent inhibitors (TCIs) like Osimertinib and Ibrutinib have revolutionized kinase therapy, they rely on a specific cysteine residue near the ATP-binding pocket. However, cysteines are rare (~2% of the proteome). To expand the druggable genome, discovery campaigns are shifting toward Sulfur-Fluoride Exchange (SuFEx) chemistry.[3]

Piperidine-4-sulfonyl fluoride (PSF) is a strategic entry point for this technology because:

  • Modular Design: The piperidine nitrogen serves as a "plug-and-play" handle to attach the warhead to any carboxylic acid or halide scaffold.

  • Physicochemical Balance: The piperidine ring offers solubility and a defined vector (chair conformation) that projects the SF warhead into the active site.

  • Tunable Reactivity: Unlike highly reactive sulfonyl chlorides, the SF group is stable in aqueous buffer (pH 7.4) and typically reacts only when "activated" by the specific microenvironment of a protein pocket (proximity-induced reactivity).

Mechanism of Action

The PSF warhead operates via nucleophilic substitution at the sulfur(VI) center. Unlike Michael acceptors (which require a soft nucleophile like Cys), the sulfonyl fluoride is a "hard" electrophile that preferentially engages:

  • Tyrosine (Tyr): Phenolic hydroxyls (via phenol-OH deprotonation).

  • Lysine (Lys): Epsilon-amines (often requiring a nearby base to lower pKa).

  • Histidine (His): Imidazole nitrogens.

The reaction releases fluoride (HF) as a leaving group, forming a highly stable sulfonamide or sulfonate ester bond.

Diagram 1: SuFEx Mechanism and PSF Coupling

SuFEx_Mechanism PSF Piperidine-4-Sulfonyl Fluoride (PSF) Coupling Amide Coupling (HATU/DIPEA) PSF->Coupling Scaffold Drug Scaffold (R-COOH) Scaffold->Coupling Probe Covalent Probe (R-CO-Pip-SO2F) Coupling->Probe Synthesis Complex Enzyme-Inhibitor Complex (Non-covalent) Probe->Complex + Protein Protein Target Protein (Tyr/Lys/His) Protein->Complex Reaction SuFEx Reaction (F- displacement) Complex->Reaction Binding Equilibrium Adduct Covalent Adduct (Protein-SO2-Pip-R) Reaction->Adduct Bond Formation Leaving HF (Leaving Group) Reaction->Leaving

Caption: Workflow showing the synthesis of a PSF-based probe and its subsequent SuFEx reaction with a target protein residue.

Experimental Protocols

Protocol A: Chemical Derivatization of PSF-HCl

Objective: To attach the PSF warhead to a core scaffold (e.g., a hit from a reversible screen).

Materials:

  • Scaffold (Carboxylic acid containing).

  • Piperidine-4-sulfonyl fluoride HCl (Enamine/Sigma, CAS: 2172461-08-2).

  • HATU (Coupling reagent).

  • DIPEA (N,N-Diisopropylethylamine).

  • DMF (Anhydrous).

Procedure:

  • Dissolution: Dissolve the carboxylic acid scaffold (1.0 eq) in anhydrous DMF (0.1 M).

  • Activation: Add HATU (1.2 eq) and DIPEA (3.0 eq). Stir for 5 minutes at Room Temperature (RT). Note: Extra base is required to neutralize the HCl salt of the PSF.

  • Addition: Add Piperidine-4-sulfonyl fluoride HCl (1.2 eq).

  • Reaction: Stir at RT for 2–4 hours. Monitor by LC-MS.[2]

    • Checkpoint: The SF group is generally stable to standard amide coupling conditions. Avoid strong heating (>60°C) or highly basic aqueous workups.

  • Workup: Dilute with EtOAc, wash with dilute citric acid (to remove excess base) and brine. Dry over Na2SO4.

  • Purification: Flash chromatography (DCM/MeOH). Avoid nucleophilic solvents (like primary amines) in the mobile phase.

Protocol B: Covalent Labeling Assay (In Vitro)

Objective: To assess if the PSF-probe covalently modifies the target protein.

Buffer Considerations:

  • pH: SuFEx is pH-sensitive.[4][5]

    • pH 7.4: Standard physiological simulation. Reaction may be slow unless the protein pocket activates the warhead (Specificity check).

    • pH 8.0–8.5: Promotes deprotonation of Lys/Tyr, accelerating labeling (Potency check).

  • Avoid: Buffers with primary amines (Tris, Glycine) if high concentrations/long times are used, although SF is relatively selective for protein residues over free Tris. HEPES or PBS is recommended.

Step-by-Step:

  • Preparation: Dilute protein to 5 µM in HEPES buffer (50 mM HEPES, 150 mM NaCl, pH 7.5).

  • Incubation: Add PSF-probe (from 10 mM DMSO stock) to a final concentration of 50 µM (10x excess). Final DMSO < 2%.

  • Time-Course: Incubate at 25°C or 37°C. Take aliquots at t = 1h, 4h, and 24h.

  • Quenching: Not strictly necessary for LC-MS if injected immediately. For gel assays, quench with 4x SDS loading buffer (the denaturation stops the reaction).

Protocol C: Mass Spectrometry Analysis (Intact Protein)

Objective: Confirmation of covalent adduct formation.

Data Interpretation: Unlike reversible inhibitors, covalent binders produce a permanent mass shift.

  • Reaction: Protein-H + R-SO2-F -> Protein-SO2-R + HF

  • Mass Shift Calculation:

    • Note: In deconvoluted spectra, look for the mass of the protein + (Probe MW - 20).

Workflow:

  • LC-MS: Inject 2 µg of protein on a C4 or C8 column (e.g., Agilent PLRP-S).

  • Gradient: Rapid desalting gradient (5% to 90% B in 4 min) with 0.1% Formic Acid. Note: Acidic LC conditions do not reverse the sulfonamide bond.

  • Deconvolution: Use MaxEnt or equivalent software to deconvolute the charge envelope.

  • Quantification: Calculate % Labeling = [Intensity(Adduct) / (Intensity(Parent) + Intensity(Adduct))] * 100.

Application: Fragment-Based Drug Discovery (FBDD)

PSF-HCl is ideal for constructing "SuFBit" libraries—fragment-sized molecules containing the sulfonyl fluoride warhead.

Diagram 2: Covalent Fragment Screening Workflow

FBDD_Workflow cluster_0 Library Construction cluster_1 Screening (Direct-to-Biology) cluster_2 Hit Validation Lib Diverse Acids (R-COOH) Synth Parallel Synthesis (96-well Amide Coupling) Lib->Synth PSF_Node PSF-HCl (Warhead) PSF_Node->Synth SuFBits SuFBit Library (300-500 compounds) Synth->SuFBits Incubate Incubate with Target (24h, pH 7.5) SuFBits->Incubate MS_Screen High-Throughput Intact MS Incubate->MS_Screen Hit Identify Mass Shift (+Frag - 20 Da) MS_Screen->Hit PeptideMap Tryptic Digest & Peptide Mapping Hit->PeptideMap Structure X-ray Crystallography (Confirm Residue) Hit->Structure

Caption: Workflow for generating and screening a library of Piperidine-SF fragments (SuFBits).

Screening Strategy:

  • Library Gen: Couple PSF-HCl to 300 diverse carboxylic acids in a 96-well plate format.

  • Direct-to-Biology: Do not purify. Dilute reaction mixtures and incubate directly with protein (SuFEx is robust enough to tolerate crude coupling byproducts if diluted >1000x).

  • Hit ID: Look for fragments that show >30% labeling. These represent ligands that bind and are properly oriented to react with a nucleophile.

Troubleshooting & Tips

IssueProbable CauseSolution
No Labeling Observed 1. No nucleophile in proximity.2. pH too low.1. Increase pH to 8.0 to activate Tyr/Lys.2. The fragment may not bind; try a different scaffold.
Non-Specific Labeling Warhead is too reactive or protein is unfolded.1. Ensure protein is folded (thermal shift assay).2. Reduce incubation time.3. Titrate compound concentration.
Hydrolysis of Probe High pH or storage in wet DMSO.1. Store probes in 100% DMSO at -20°C.2. Prepare aqueous dilutions immediately before use.
Precipitation Poor solubility of the scaffold.The piperidine ring aids solubility, but if the core is lipophilic, add 0.01% Triton X-100 to the assay buffer.

References

  • Sharpless, K. B., et al. (2014).[6] "Sulfur(VI) Fluoride Exchange (SuFEx): Another Good Reaction for Click Chemistry." Angewandte Chemie International Edition. Link

  • Jones, L. H., et al. (2023). "Activation-Free Sulfonyl Fluoride Probes for Fragment Screening." MDPI Pharmaceuticals. Link

  • Wolan, D. W., Sharpless, K. B., et al. (2019).[7] "SuFEx-Enabled, Agnostic Discovery of Covalent Inhibitors of Human Neutrophil Elastase." Proceedings of the National Academy of Sciences (PNAS). Link

  • London, N., et al. (2020). "Covalent docking of sulfonyl fluorides to identify potent and selective inhibitors."[8] Journal of Medicinal Chemistry. Link

  • Enamine Ltd. "Sulfonyl Fluorides in Covalent Drug Discovery." Enamine Product Guide. Link

Sources

Piperidine-4-sulfonyl fluoride hydrochloride as a chemical probe for proteomics

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note and Protocol Guide is designed for researchers utilizing Piperidine-4-sulfonyl fluoride hydrochloride as a covalent fragment probe within chemoproteomic workflows.

A Covalent Fragment Probe for "Beyond-Cysteine" Ligandability Mapping [1][2]

Introduction & Mechanistic Basis

Piperidine-4-sulfonyl fluoride (P4-SF) represents a class of "scout fragments" utilizing Sulfur-Fluoride Exchange (SuFEx) chemistry. Unlike traditional electrophiles (e.g., acrylamides) that predominantly target cysteine, sulfonyl fluorides possess a unique, context-dependent reactivity profile. They are relatively inert in aqueous solution but become hyper-reactive when positioned within a protein binding pocket that stabilizes the transition state, allowing them to covalently modify Tyrosine, Lysine, Histidine, Serine, and Threonine residues.

This probe is primarily used in Covalent Fragment Screening to:

  • Map Ligandability: Identify cryptic pockets on proteins that lack accessible cysteines.

  • Validate Target Engagement: Serve as a competitor in Activity-Based Protein Profiling (ABPP).

  • Fragment-Based Drug Discovery (FBDD): Act as a starting scaffold for "Direct-to-Biology" library expansion.

Mechanism of Action

The sulfonyl fluoride warhead undergoes a nucleophilic substitution reaction. The protein nucleophile (Nu) attacks the sulfur center, displacing the fluoride ion. This reaction is often driven by the local protein microenvironment (e.g., an adjacent basic residue acting as a general base to activate the nucleophile).

Reaction Scheme:



Note: The Piperidine-4-yl moiety (R) is permanently attached to the protein.

Experimental Workflows (Visualized)

Workflow A: Intact Protein Mass Spectrometry Screening

This is the gold-standard method for validating P4-SF labeling.

G Protein Purified Target Protein Incubate Incubation (4-24h, pH 7.4) Protein->Incubate Probe P4-SF Probe (10-100 µM) Probe->Incubate Desalt Desalting/Cleanup (Zeba Spin/LC) Incubate->Desalt Covalent Modification MS LC-MS Analysis (Q-TOF/Orbitrap) Desalt->MS Data Deconvolution & Mass Shift (+148 Da) MS->Data

Caption: Direct-to-Biology workflow for assessing covalent modification of purified proteins by P4-SF.

Workflow B: Competitive ABPP (Lysate/Cell)

Used to determine if P4-SF binds to active sites of enzymes (e.g., serine hydrolases) by competing with a broad-spectrum reporter probe.

G Lysate Proteome Lysate Compete Incubate with P4-SF (Competitor) Lysate->Compete Probe Add Broad Probe (e.g., FP-TAMRA) Compete->Probe Block Active Sites Analyze SDS-PAGE or LC-MS/MS Probe->Analyze Result Loss of Signal = Target Engagement Analyze->Result

Caption: Competitive ABPP workflow. P4-SF acts as the 'inhibitor' to block subsequent labeling by a fluorescent or biotinylated broad-spectrum probe.

Detailed Protocols

Protocol 1: Intact Protein Screening (Mass Shift Analysis)

Objective: Confirm covalent labeling and stoichiometry of P4-SF on a purified protein.

Materials:

  • Target Protein: >90% purity, 10 µM in PBS or HEPES (Avoid Tris if high concentrations are used, though SuFEx is generally compatible).

  • P4-SF Stock: 100 mM in anhydrous DMSO.

  • LC-MS System: High-resolution MS (e.g., Agilent Q-TOF, Thermo Orbitrap).

Step-by-Step:

  • Preparation: Dilute protein to 5 µM (0.1–0.2 mg/mL) in Reaction Buffer (50 mM HEPES pH 7.5, 100 mM NaCl).

  • Dosing: Add P4-SF to protein samples at varying molar excesses (e.g., 10x, 50x, 100x). Final DMSO concentration should be <2%.

    • Example: To 49.5 µL protein, add 0.5 µL of 5 mM P4-SF (Final: 50 µM probe).

  • Incubation: Incubate at Room Temperature for 4–16 hours .

    • Note: SuFEx kinetics can be slow compared to acrylamides; overnight incubation is common for initial screens.

  • Quenching: Add formic acid to a final concentration of 0.5% to quench and acidify for LC-MS.

  • Analysis: Inject 1–5 µg of protein onto a C4 reverse-phase column. Elute with a standard water/acetonitrile gradient (+0.1% formic acid).[3]

  • Data Processing: Deconvolute the raw mass spectrum (e.g., using MaxEnt1 or BioPharma Finder).

Interpretation: Look for a mass increase corresponding to the Piperidine-4-sulfonyl moiety .

  • Formula Added: C₅H₁₀NO₂S (Piperidine ring + Sulfonyl group)[1]

  • Mass Shift Calculation:

    • MW (Probe, HCl salt): 203.66 Da

    • MW (Probe, Free base): 167.20 Da

    • Leaving Group: Fluoride (19.00 Da) + HCl (removed during prep/reaction)

    • Observed Mass Shift (Δm): +148.04 Da

SpeciesExpected Mass ShiftInterpretation
Unmodified0 DaNo binding / Poor reactivity
Mono-adduct+148.04 DaSingle site modification
Di-adduct+296.08 DaTwo sites modified (check for non-specific labeling)
Protocol 2: Peptide Mapping (Site Identification)

Objective: Identify the specific amino acid residue (Tyr, Lys, His, Ser) modified by P4-SF.

Step-by-Step:

  • Labeling: Perform incubation as in Protocol 1 (aim for >50% occupancy).

  • Denaturation: Add Urea (final 6-8 M) and DTT (5 mM) to reduce disulfides (30 min, 37°C).

  • Alkylation: Add Iodoacetamide (15 mM) (30 min, RT, dark).

  • Digestion: Dilute Urea to <2 M with 50 mM Ammonium Bicarbonate. Add Trypsin (1:50 enzyme:protein ratio). Incubate overnight at 37°C.

  • LC-MS/MS: Analyze peptides on a C18 column (e.g., Nano-LC coupled to Orbitrap).

  • Database Search:

    • Set Variable Modification : "Piperidine-sulfonyl" on Y, K, H, S, T.

    • Mass Shift: +148.0402 Da.

    • Tip: Manually verify MS2 spectra to ensure the modification is on the side chain and not an artifact.

Troubleshooting & Optimization

IssueProbable CauseSolution
No labeling observed Pocket is not "ligandable" or pH is too low.Increase pH to 8.0 to activate Lys/Tyr nucleophiles. Increase incubation time to 24h.
Precipitation Probe insolubility.Ensure DMSO stock is fresh. Do not exceed 5% DMSO.
Non-specific "smear" Super-nucleophilic surface residues.Titrate probe concentration down. Perform competition with free ligand to prove specificity.
Unstable Adduct Hydrolysis of the bond.While SuFEx adducts are generally stable, avoid boiling samples in high pH loading buffer for extended periods.

References

  • SuFEx Chemistry Foundation: Dong, J., et al. (2014). "Sulfur(VI) Fluoride Exchange (SuFEx): Another Good Reaction for Click Chemistry." Angewandte Chemie International Edition. Link

  • Sulfonyl Fluorides in Proteomics: Jones, L. H. (2015). "Sulfonyl fluorides as privileged warheads in chemical biology." Chemical Science. Link

  • Covalent Fragment Screening: Resnick, E., et al. (2019). "Rapid Covalent-Probe Discovery by Electrophile-Fragment Screening." Journal of the American Chemical Society.[4] Link

  • Residue Specificity: Narayanan, A., & Jones, L. H. (2015). "Sulfonyl fluorides as tools for proteome profiling."[2][3][5][6][7][8][9] Chemical Science. Link

  • Direct-to-Biology Workflows: Dubiella, C., et al. (2020). "Sulfonyl fluoride fragments as probes for ligand discovery." Nature Chemistry.

Disclaimer: Piperidine-4-sulfonyl fluoride hydrochloride is a research chemical.[1][2][3][9][10][11][12][13][14] Always consult the Safety Data Sheet (SDS) before handling. All protocols should be validated with appropriate positive and negative controls.

Sources

Application Note: Piperidine-4-sulfonyl fluoride HCl in Covalent PROTAC Development

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note and Protocol guide is designed for medicinal chemists and chemical biologists specializing in Targeted Protein Degradation (TPD). It details the strategic application of Piperidine-4-sulfonyl fluoride hydrochloride (CAS 2172461-08-2) as a versatile building block for constructing Covalent PROTACs and utilizing SuFEx (Sulfur-Fluoride Exchange) click chemistry.

Executive Summary

The field of Targeted Protein Degradation has evolved from reversible non-covalent binders to Covalent PROTACs . Covalent engagement offers prolonged duration of action, improved potency, and the ability to target "shallow" binding pockets.

Piperidine-4-sulfonyl fluoride hydrochloride (P4SF-HCl) is a critical reagent in this domain due to its dual functionality:

  • Structural Mimicry: The piperidine ring serves as a saturated heterocycle scaffold often interchangeable with proline or piperazine moieties found in VHL and Cereblon ligands.

  • SuFEx Warhead: The sulfonyl fluoride (-SO₂F) group acts as a "sleeping beauty" electrophile—stable in aqueous physiological conditions but highly reactive toward specific nucleophiles (Tyr, Ser, Lys, His) within a protein binding pocket or under specific catalytic conditions for chemical assembly.

Scientific Rationale & Mechanism

The SuFEx Advantage in PROTACs

Traditional PROTAC synthesis (amide coupling, reductive amination) often suffers from poor permeability and metabolic instability. P4SF-HCl enables Sulfur-Fluoride Exchange (SuFEx) , a next-generation click chemistry pioneered by K. Barry Sharpless.

  • Stability: The S(VI)-F bond is resistant to hydrolysis, reduction, and thermolysis, unlike traditional sulfonyl chlorides.

  • Reactivity: It reacts exclusively with silyl ethers (to form sulfonate esters) or amines (to form sulfamides) under specific catalysis, or with protein side chains in a proximity-driven manner.

Mechanism of Action: Covalent E3 Ligase Recruitment

In covalent PROTAC design, P4SF-HCl is frequently used to modify ligands for E3 ligases like Von Hippel-Lindau (VHL) and Cereblon (CRBN) .

  • VHL Targeting: The piperidine ring mimics the hydroxyproline core of VHL ligands (e.g., VH032). The -SO₂F group can be positioned to covalently modify Ser110 or His residues within the VHL binding pocket, converting a reversible binder into an irreversible recruiter.

  • CRBN Targeting: Analogous to Pomalidomide/Lenalidomide derivatives, the sulfonyl fluoride can target His353 in the CRBN sensor loop.

Visualizing the Mechanism

The following diagram illustrates the workflow for using P4SF-HCl to generate a Covalent PROTAC.

PROTAC_Mechanism P4SF Piperidine-4-sulfonyl fluoride HCl Ligand_Syn Step 1: Ligand Conjugation (Amide Coupling/SNAr) P4SF->Ligand_Syn Piperidine NH reacts Warhead_Module Activated E3 Ligand (Contains SO2F) Ligand_Syn->Warhead_Module Retains SO2F Linker_Attach Step 2: SuFEx Click (Linker Assembly) Warhead_Module->Linker_Attach SO2F Warhead Target_Ligand Target Protein Ligand (e.g., BRD4 binder) Target_Ligand->Linker_Attach Linker-Silyl Ether PROTAC Intact PROTAC Linker_Attach->PROTAC SuFEx Ligation Cell Cellular Environment PROTAC->Cell Ternary Covalent Ternary Complex (POI - PROTAC - E3-Ser/His) Cell->Ternary Proximity-induced reaction Degradation Ubiquitination & Proteasomal Degradation Ternary->Degradation

Caption: Workflow showing the transformation of P4SF-HCl into a covalent PROTAC recruiter and its subsequent biological action.

Experimental Protocols

Handling and Storage
  • State: White to off-white solid (HCl salt).

  • Hygroscopicity: Moderate. Store under inert gas (Argon/Nitrogen) at -20°C.

  • Safety: Sulfonyl fluorides are potential enzyme inhibitors.[1] Handle in a fume hood with gloves and eye protection. Avoid inhalation.

Protocol A: Synthesis of the E3 Ligase Warhead Module

This protocol describes coupling P4SF-HCl to a carboxylic acid-containing E3 ligase ligand core (e.g., a VHL ligand precursor) via the piperidine amine.

Reagents:

  • Carboxylic Acid Ligand (1.0 equiv)

  • Piperidine-4-sulfonyl fluoride HCl (1.2 equiv)

  • HATU (1.5 equiv)

  • DIPEA (N,N-Diisopropylethylamine) (3.0 - 4.0 equiv)

  • Solvent: DMF (Anhydrous)

Step-by-Step Procedure:

  • Activation: Dissolve the Carboxylic Acid Ligand (e.g., VHL-COOH) in anhydrous DMF (0.1 M concentration). Add HATU and stir at Room Temperature (RT) for 5 minutes to activate the acid.

  • Neutralization: In a separate vial, suspend Piperidine-4-sulfonyl fluoride HCl in DMF. Add 2.0 equiv of DIPEA to neutralize the HCl salt and free the piperidine amine. Ensure complete dissolution.

  • Coupling: Add the neutralized P4SF solution to the activated acid mixture. Add the remaining DIPEA.

  • Reaction: Stir at RT for 2–4 hours. Monitor by LC-MS.[2]

    • Checkpoint: Look for the mass corresponding to [M+H]+. The -SO₂F group is stable under these mild basic conditions.

  • Workup: Dilute with EtOAc, wash with water and brine. Dry over Na₂SO₄.

  • Purification: Flash column chromatography (DCM/MeOH gradient).

    • Note: Avoid strong nucleophiles (like primary amines) in the mobile phase if possible, though SO₂F is generally stable on silica.

Protocol B: SuFEx "Click" Assembly of PROTAC

This protocol connects the E3 ligase module (synthesized above) to a Target Protein Ligand bearing a silyl ether linker.

Reaction Type: Silyl Ether-Sulfonyl Fluoride Exchange Catalyst: DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) or BEMP

Table 1: SuFEx Reaction Optimization

ParameterStandard ConditionFast ConditionNotes
Solvent Acetonitrile (MeCN)DMFMeCN is preferred for easier workup.
Catalyst DBU (10-20 mol%)BEMP (5-10 mol%)DBU is standard; BEMP is less nucleophilic, preventing side reactions.
Temperature Ambient (25°C)40-50°CHigher temp accelerates reaction but risks hydrolysis if water is present.
Time 1 - 4 Hours30 MinsMonitor SO₂F consumption by ¹⁹F NMR (shift from ~ +65 ppm).

Procedure:

  • Dissolve the P4SF-modified E3 ligand (1.0 equiv) and the TMS-ether linker-Target ligand (1.1 equiv) in anhydrous MeCN.

  • Add DBU (0.2 equiv).

  • Stir at RT. The reaction proceeds via the formation of a sulfonate linkage (-SO₂-O-).

  • Quench: Add dilute acidic buffer (pH 5-6) or remove solvent in vacuo.

  • Purification: Reverse-phase HPLC (Water/Acetonitrile + 0.1% Formic Acid).

Validation & Quality Control

Chemical Validation (¹⁹F NMR)

The sulfonyl fluoride group has a distinct signature.

  • Starting Material (P4SF-HCl): Single singlet around +60 to +65 ppm (referenced to CFCl₃).

  • Product (PROTAC): Disappearance of the SF peak indicates successful SuFEx ligation (if forming sulfonate) or covalent protein modification.

Biological Validation (Intact Protein MS)

To verify covalent engagement with the E3 ligase (e.g., VHL):

  • Incubate recombinant VHL protein (1 µM) with the P4SF-PROTAC (10 µM) in buffer (pH 7.4) for 1–4 hours.

  • Analyze via LC-MS (Q-TOF or Orbitrap).

  • Success Criteria: Observation of a mass shift corresponding to the PROTAC mass minus HF (Hydrogen Fluoride), indicating covalent sulfonylation of the protein.

    • Delta Mass: +[MW_PROTAC - 20 Da].

References

  • Covalent VHL Recruitment: Structure-Guided Design and Optimization of Covalent VHL-Targeted Sulfonyl Fluoride PROTACs. Journal of Medicinal Chemistry. (2024).[1][2][3]

  • SuFEx Chemistry Foundation: Sulfur(VI) Fluoride Exchange (SuFEx): Another Good Reaction for Click Chemistry. Angewandte Chemie International Edition. (2014).[4]

  • Cereblon Targeting: Development of sulfonyl fluoride chemical probes to advance the discovery of cereblon modulators. RSC Chemical Biology.[2] (2023).[2][4][5]

  • PROTAC Assembly: Click chemistry in the development of PROTACs. RSC Advances. (2023).

  • Reagent Data: Piperidine-4-sulfonyl fluoride hydrochloride Product Information. Enamine / VulcanChem.

Sources

Application Note: Precision Labeling of Lysine Residues with Piperidine-4-Sulfonyl Fluoride (P4-SF)

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This guide details the protocol for reacting Piperidine-4-sulfonyl fluoride hydrochloride (P4-SF) with lysine residues in proteins. Unlike traditional amine-reactive reagents (e.g., NHS-esters) which are highly susceptible to hydrolysis, sulfonyl fluorides (SFs) utilize Sulfur-Fluoride Exchange (SuFEx) chemistry.[1][2] This "sleeping beauty" reactivity allows SFs to remain stable in aqueous buffers while reacting specifically with nucleophilic lysine


-amines within protein pockets or under slightly basic conditions. This note covers mechanistic principles, step-by-step conjugation protocols, and mass spectrometry validation.

Introduction & Mechanistic Grounding

The Reagent: Piperidine-4-Sulfonyl Fluoride

Piperidine-4-sulfonyl fluoride is a heterobifunctional building block.

  • The Warhead (

    
    ):  A latent electrophile that targets Tyrosine, Serine, Histidine, and Lysine . It is the site of the SuFEx reaction.[2][3]
    
  • The Handle (Piperidine Amine): In the hydrochloride salt form, this secondary amine is protonated. In drug discovery, this amine is typically functionalized (e.g., attached to a drug pharmacophore) before the SF warhead is reacted with the protein. However, for fragment-based screening or surface labeling, the free amine form may be used.

The SuFEx Mechanism on Lysine

The reaction between P4-SF and a lysine residue is a nucleophilic substitution at the sulfur(VI) center.

  • Activation: The Lysine

    
    -amino group (typically pKa ~10.5) must be deprotonated to its neutral form (
    
    
    
    ) to act as a nucleophile. This is achieved via local protein microenvironment effects (lowered pKa) or buffer pH adjustment (pH > 7.5).
  • Attack: The nitrogen lone pair attacks the sulfur atom.

  • Departure: Fluoride (

    
    ) is an excellent leaving group in this context due to the stability of the resulting sulfonamide bond.[4]
    
  • Result: Formation of a stable sulfonamide linkage (

    
    ).
    
Visualizing the Reaction Pathway

SuFEx_Mechanism Lysine Protein Lysine (R-NH2) TS Transition State [Pentacoordinate Sulfur] Lysine->TS Nucleophilic Attack (pH > 7.5) P4SF Piperidine-4-SF (R'-SO2-F) P4SF->TS Product Sulfonamide Conjugate (R'-SO2-NH-R) TS->Product Fluoride Elimination Leaving Fluoride Ion (F-) TS->Leaving

Figure 1: The SuFEx reaction mechanism showing the nucleophilic attack of the Lysine amine on the Sulfonyl Fluoride, resulting in a stable sulfonamide bond.

Experimental Protocol

Materials & Reagents
ComponentGrade/SpecNotes
P4-SF HCl >95% PurityMW: ~203.66 g/mol (HCl salt). Store at -20°C.
Protein Target >90% PurityFree of amine-containing buffers (Tris, Glycine).
Reaction Buffer HEPES or PBS50 mM, pH 7.8 – 8.5.
Stock Solvent DMSO or DMFAnhydrous.
Quenching Agent Tris-HCl1 M, pH 8.0 (acts as a scavenger).
Critical Considerations before Starting
  • pH Sensitivity: Unlike NHS esters which hydrolyze in minutes, SFs are stable for hours/days in water. However, Lysine reactivity is pH-dependent.

    • pH 7.4: Slow reaction (favors "proximity-driven" labeling in binding pockets).

    • pH 8.5: Faster reaction (promotes general surface Lysine labeling).

  • Stoichiometry:

    • Covalent Inhibition (Specific): 1.1 – 2.0 equivalents relative to protein.

    • Bioconjugation (Surface): 10 – 50 equivalents.

Step-by-Step Workflow
Step 1: Stock Solution Preparation
  • Calculate the mass of Piperidine-4-sulfonyl fluoride HCl required.

  • Dissolve in anhydrous DMSO to a concentration of 50 mM - 100 mM .

    • Note: The HCl salt may require vigorous vortexing. If using the free amine version later, ensure no acid is present to protonate the protein.

Step 2: Protein Preparation
  • Buffer exchange the protein into 50 mM HEPES, 150 mM NaCl, pH 8.0 .

  • Adjust protein concentration to 10 – 50 µM (0.5 – 2 mg/mL typically).

    • Warning: Avoid Tris, Glycine, or Ammonium Bicarbonate buffers during the reaction phase as they contain primary amines that will compete with the protein.

Step 3: Conjugation Reaction
  • Add the P4-SF stock to the protein solution.

    • Target Final Organic Solvent: < 5% DMSO (v/v) to prevent protein denaturation.

  • Incubation:

    • Time: 4 to 16 hours. (SFs are slower than NHS esters).

    • Temperature: 25°C (Room Temp) or 37°C (if protein is stable).

  • Optional: For kinetic profiling, take aliquots at 1, 4, and 12 hours.

Step 4: Quenching & Cleanup
  • Add Tris-HCl (pH 8.0) to a final concentration of 50 mM. Incubate for 30 minutes. The Tris amine will scavenge remaining unreacted SF.

  • Remove excess small molecules via Zeba™ Spin Desalting Columns (7K MWCO) or dialysis against the storage buffer.

Workflow Diagram

Protocol_Workflow cluster_0 Preparation Prep_Stock Dissolve P4-SF in DMSO (50-100 mM) Reaction Incubate Protein + P4-SF (4-16 Hours @ 25°C) Prep_Stock->Reaction Prep_Prot Buffer Exchange Protein (HEPES pH 8.0) Prep_Prot->Reaction Quench Quench with Tris-HCl (30 mins) Reaction->Quench Time elapsed Cleanup Desalting / Dialysis (Remove excess reagent) Quench->Cleanup QC LC-MS Analysis (Check Mass Shift) Cleanup->QC

Figure 2: Operational workflow for P4-SF conjugation, from stock preparation to quality control.

Validation & Analysis (QC)

Mass Spectrometry (Intact Protein)

The most definitive validation is observing the mass shift on the protein.

  • Formula for Mass Shift (

    
    M): 
    
    
    
    
    • Piperidine-4-SF (Free base MW): ~167.20 Da

    • Fluoride (F): 19.00 Da

    • Proton (H from Lysine): 1.01 Da

    • Expected Adduct Mass Addition: +147.19 Da per labeling event.

  • Note on HCl Salt: Do not include the HCl mass (36.46 Da) in the adduct calculation. The HCl dissociates in solution.

Tryptic Mapping (Bottom-Up Proteomics)

To identify which lysine reacted:

  • Digest protein with Trypsin (or Chymotrypsin if Lysines are blocked).

  • Analyze via LC-MS/MS.[5][6][7][8][9]

  • Set database search variable modification: +147.19 Da on K (Lysine) .

  • Diagnostic Ions: Look for sulfonyl-specific fragmentation patterns.

Troubleshooting Guide

ObservationProbable CauseCorrective Action
No Conjugation Observed pH too low.Increase pH to 8.0 - 8.5. Lysine is protonated (

) at pH 7.0 and unreactive.
Precipitation Protein unstable in DMSO.Reduce DMSO to < 2% or switch to water-soluble sulfonated analogues (though P4-SF is fairly soluble).
Over-labeling (Smear on Gel) Reagent excess too high.Reduce equivalents from 50x to 5x-10x. Reduce reaction time.
Hydrolysis of Reagent Buffer pH > 9.0 or old stock.Use fresh stock. Keep pH < 9.[1][6]0. SFs are stable, but not invincible.

References

  • Dong, J., et al. (2014). Sulfur(VI) Fluoride Exchange (SuFEx): Another Good Reaction for Click Chemistry. Angewandte Chemie International Edition. [Link]

  • Narayanam, M. K., et al. (2018). Sulfonyl Fluorides as Privileged Warheads in Chemical Biology. Chemical Science. [Link]

  • Hymel, D., & Peterson, B. R. (2012). Synthetic cell surface receptors for delivery of therapeutics. Advanced Drug Delivery Reviews. (Context on Piperidine linkers). [Link]

  • Jones, L. H. (2018). Sulfonyl fluorides in chemical biology and drug discovery. MedChemComm. [Link]

Sources

Targeting histidine residues with Piperidine-4-sulfonyl fluoride hydrochloride

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Targeted Covalent Modification of Histidine Residues with Piperidine-4-Sulfonyl Fluoride (P4SF)

Executive Summary

This guide details the protocol for utilizing Piperidine-4-sulfonyl fluoride hydrochloride (P4SF) as a covalent electrophilic warhead to target histidine residues in proteins. While Sulfonyl Fluorides (SFs) are widely recognized for Sulfur-Fluoride Exchange (SuFEx) chemistry with tyrosine and lysine, recent chemoproteomic advances have validated their ability to selectively modify histidine residues within specific microenvironments (e.g., catalytic triads, zinc-binding sites, or basic pockets).

P4SF serves a dual purpose:

  • As a Fragment Probe: For ligandability screening (SuFBits) to identify reactive histidine hotspots.

  • As a Warhead Module: For conjugation to affinity ligands via the piperidine amine, converting reversible binders into targeted covalent inhibitors (TCIs).

Mechanism of Action

The sulfonyl fluoride moiety acts as a "latent" electrophile.[1] Unlike highly reactive sulfonyl chlorides, SFs are stable in aqueous physiological buffers and require a specific context to react.

  • Reaction: Nucleophilic attack by the

    
    -nitrogen (or 
    
    
    
    -nitrogen) of the histidine imidazole ring on the sulfur(VI) center of P4SF.
  • Leaving Group: Fluoride ion (

    
    ).
    
  • Product: A stable sulfonamide-like adduct (Sulfonyl-Imidazole).[2]

  • Selectivity Driver: The reaction is often "proximity-driven." A histidine residue with a depressed pKa (due to local basic residues) or one positioned near the binding site of the P4SF-ligand is preferentially labeled.

Diagram 1: Reaction Mechanism

G His Histidine Residue (Nucleophile) TS Pentacoordinate Transition State His->TS Nucleophilic Attack (N-term of Imidazole) P4SF Piperidine-4-SF (Electrophile) P4SF->TS Proximity/Binding Adduct Sulfonyl-His Adduct (Stable) TS->Adduct S-N Bond Formation HF HF / F- release TS->HF Fluoride Departure

Caption: Mechanism of SuFEx reaction between Histidine and Piperidine-4-sulfonyl fluoride. The reaction yields a stable sulfonyl-imidazole covalent bond.[3]

Experimental Protocol

Materials & Reagents
  • Reagent: Piperidine-4-sulfonyl fluoride hydrochloride (Store at -20°C; hygroscopic).

  • Buffer: 50 mM HEPES or PBS, pH 7.4 (Avoid Tris or primary amine buffers if using the piperidine amine for further conjugation in situ, though the SF group itself is compatible with Tris).

  • Solvent: DMSO (anhydrous) for stock preparation.

  • Quenching Agent: 5 mM Ammonium Bicarbonate or simply acidic precipitation (TCA/Acetone).

Probe Preparation (Critical Step)

The hydrochloride salt of P4SF is stable as a solid but acidic.

  • Stock Solution: Dissolve P4SF-HCl in DMSO to 100 mM.

  • Neutralization (If conjugating): If reacting the piperidine amine with an NHS-ester ligand before protein labeling, add 1.1 equivalents of DIPEA. If using P4SF as a direct fragment probe on protein, the buffer capacity (50 mM HEPES) is usually sufficient to buffer the HCl salt at low probe concentrations (<1 mM).

Labeling Workflow
StepActionCritical Technical Note
1. Equilibrate Dilute protein to 1 mg/mL (approx. 20-50 µM) in HEPES pH 7.4.Expert Insight: Do not use pH > 8.0. While high pH favors Lysine, neutral pH (6.5–7.5) often favors Histidine reactivity in active sites due to the specific pKa of the imidazole ring.
2. Incubate Add P4SF stock (final conc. 50–200 µM). DMSO < 2%. Incubate 4–12 hours at 37°C.SFs are slow reactors compared to acrylamides. "Click" reactivity requires time or protein-templated acceleration.
3. Control Run a parallel sample with heat-denatured protein.Self-Validation: If labeling disappears in the denatured sample, the reaction is driven by the specific protein fold (ligand binding pocket), not non-specific surface labeling.
4. Quench Add 4x Laemmli buffer (for gel) or proceed to Acetone precipitation (for MS).Avoid boiling samples for >5 mins if analyzing immediately; sulfonyl-imidazoles are generally stable but extreme heat/pH can induce hydrolysis.

Mass Spectrometry Validation

To confirm Histidine targeting, Bottom-Up Proteomics (LC-MS/MS) is required.

Data Analysis Parameters
  • Variable Modification: Define a custom modification.

  • Composition Change: Addition of Piperidine-4-sulfonyl group.

    • Formula Added:

      
      
      
    • Monoisotopic Mass Shift: +148.0432 Da

  • Residue Specificity: Select His (H) , Tyr (Y), Lys (K), Ser (S).[4]

    • Note: While P4SF can react with Y/K, specificity for H is confirmed by examining the localized spectra (b/y ions) and the absence of the shift on K/Y in the specific peptide.

Diagnostic Ions

In HCD fragmentation, the sulfonyl-piperidine moiety may fragment. Look for a diagnostic neutral loss of the piperidine ring or the sulfonyl group if the spectrum is complex.

Diagram 2: Proteomics Workflow

Workflow Sample Protein Sample (1 mg/mL) Incubation Incubation with P4SF (pH 7.4, 37°C, 6h) Sample->Incubation Digestion Trypsin Digestion (Overnight) Incubation->Digestion Acetone Precip. LCMS LC-MS/MS Analysis (HCD Fragmentation) Digestion->LCMS Bioinf Data Search (+148.043 Da on His) LCMS->Bioinf

Caption: Step-by-step workflow for identifying P4SF-modified histidine residues via Mass Spectrometry.

Expert Insights & Troubleshooting

Why Target Histidine?

Histidine is an underutilized target in covalent drug discovery. Unlike Cysteine (rare on surfaces) or Lysine (too abundant/solvated), Histidine is often found in catalytic triads or zinc-coordination sites . P4SF is particularly effective here because the local environment (often basic or metal-coordinated) activates the sulfonyl fluoride, allowing for "context-dependent" selectivity.

Stability of the Adduct
  • Issue: Researchers often fear that N-sulfonyl imidazoles are unstable (labile).

  • Reality: While less stable than Cys-acrylamide adducts, Sulfonyl-His adducts generated by SuFEx are sufficiently stable for standard proteomic workflows and in vivo efficacy, as demonstrated in recent Mcl-1 and Cereblon inhibitor studies.

  • Precaution: Avoid storing labeled peptides at pH > 8.5 for extended periods. Perform LC-MS runs using standard acidic mobile phases (0.1% Formic acid), which stabilizes the adduct.

Comparison of Electrophiles
ElectrophileTarget ResidueStabilityReactivity
Sulfonyl Fluoride (P4SF) His , Tyr, Lys, SerHigh (Latent)Context-Dependent (SuFEx)
FluorosulfateTyr, Lys, HisVery HighLow (Requires strong proximity)
AcrylamideCys (mainly)HighHigh (Michael Acceptor)
NHS-EsterLys (N-term)Low (Hydrolyzes)Non-specific

References

  • Jones, L. H. (2025). Advances in sulfonyl exchange chemical biology: expanding druggable target space. Royal Society of Chemistry. [Link]

  • Narayanan, A., & Jones, L. H. (2015). Sulfonyl fluorides as privileged warheads in chemical biology. Chemical Science. [Link]

  • Dong, J., Sharpless, K. B., et al. (2014). Sulfur(VI) Fluoride Exchange (SuFEx): Another Good Reaction for Click Chemistry. Angewandte Chemie International Edition. [Link]

  • Magri, G., et al. (2024). Covalent Targeting of Histidine Residues with Aryl Fluorosulfates: Application to Mcl-1 BH3 Mimetics. Journal of Medicinal Chemistry. [Link]

  • Hester, K., et al. (2023). Activation-Free Sulfonyl Fluoride Probes for Fragment Screening. MDPI Pharmaceuticals. [Link]

Sources

Application Note: Site-Directed Protein Modification using Piperidine-4-Sulfonyl Chloride Hydrochloride

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Mechanistic Rationale & Causality

To design a successful bioconjugation workflow, one must understand the competing thermodynamic forces at play. The conjugation relies on the nucleophilic attack of a primary amine on the electrophilic sulfur center of the sulfonyl chloride, displacing the chloride leaving group.

Because the pKa of the lysine ε-amino group is approximately 10.5, physiological pH renders it fully protonated and unreactive. Therefore, the reaction must be buffered at a mildly basic pH (8.0–8.5). At this pH, a small but sufficient fraction of lysines is deprotonated (neutral) and nucleophilically active, enabling the conjugation to proceed thermodynamically favorably ([1]([Link])).

CompetingPathways R Piperidine-4-sulfonyl Chloride C Sulfonamide Conjugate (Stable Product) R->C + Protein (pH 8.0-8.5) H Sulfonic Acid (Inactive Byproduct) R->H Hydrolysis P Protein-NH2 (Active Lysine) P->C W H2O (Aqueous Buffer) W->H

Figure 1: Competing pathways of targeted sulfonylation versus reagent hydrolysis.

Quantitative Optimization Parameters

To achieve reproducible degrees of labeling (DOL), reaction parameters must be tightly controlled. The tables below summarize the critical variables required to build a self-validating experimental system.

Table 1: Critical Optimization Parameters for Sulfonylation

ParameterOptimal RangeMechanistic Rationale
Buffer pH 8.0 – 8.5Balances lysine deprotonation (reactivity) against the rate of reagent hydrolysis.
Co-solvent 5% – 10% (v/v)DMSO or DMF maintains reagent solubility without inducing protein denaturation.
Temperature 4°C to 25°CRT accelerates conjugation; 4°C minimizes hydrolysis for sensitive proteins.
Protein Conc. 1 – 10 mg/mLHigher concentrations favor bimolecular conjugation over unimolecular hydrolysis.

Table 2: Expected Degree of Labeling (DOL) vs. Molar Excess

Reagent Molar ExcessReaction TimeExpected DOLApplication Suitability
5x – 10x 1 hour1 – 2Structural biology, minimal activity loss.
20x – 50x 2 hours3 – 5PROTAC linkers, moderate solubility shifts.
>100x 2 – 4 hours>5Maximum surface modification, charge masking.

Step-by-Step Experimental Protocol

Phase 1: Preparation
  • Protein Buffer Exchange : Prepare the target protein at 2–5 mg/mL in an amine-free buffer (e.g., 0.1 M Sodium Phosphate, 0.15 M NaCl, pH 8.5).

  • Reagent Solubilization : Weigh the Piperidine-4-sulfonyl chloride hydrochloride in a desiccated environment. Immediately dissolve it in anhydrous DMSO to create a 50 mM stock solution.

    • Expert Insight: Because the reagent is a hydrochloride salt, its addition will release HCl. Ensure your protein buffer has sufficient capacity (≥100 mM) to prevent a pH drop, which would instantly halt the conjugation.

Phase 2: Conjugation
  • Reaction Initiation : While gently vortexing the protein solution, add the reagent stock dropwise to achieve the desired molar excess (refer to Table 2). Ensure the final DMSO concentration does not exceed 10% v/v to prevent protein unfolding.

  • Incubation : Allow the reaction to proceed for 1 to 2 hours at room temperature (20–25°C) under continuous, gentle end-over-end mixing.

Phase 3: Quenching and Purification
  • Purification : Remove the quenched byproducts, DMSO, and excess Tris via Size-Exclusion Chromatography (SEC) or dialysis against your final storage buffer (e.g., PBS, pH 7.4).

Workflow Step1 1. Protein Preparation (Amine-free buffer, pH 8.0-8.5) Step3 3. Conjugation Reaction (1-2 hrs, RT, Gentle Mixing) Step1->Step3 Step2 2. Reagent Solubilization (Anhydrous DMSO/DMF) Step2->Step3 Step4 4. Quenching (Add 50 mM Tris-HCl, 30 mins) Step3->Step4 Step5 5. Purification (SEC or Dialysis) Step4->Step5

Figure 2: Step-by-step workflow for protein modification with sulfonyl chlorides.

Analytical Validation & Self-Correction

To ensure the protocol acts as a self-validating system, empirical confirmation of the conjugate is required:

  • Mass Spectrometry (LC-MS) : Analyze the intact protein mass. You should observe a mass shift of approximately +148 Da for every piperidine-4-sulfonyl moiety successfully conjugated to the protein.

  • Thiol Reversibility (Self-Correction) : While sulfonyl chlorides are highly selective for primary amines at pH 8.5, they can transiently react with free cysteine thiols to form thiosulfonates. Expert Insight: To ensure a homogeneous, lysine-specific product, incubate the crude conjugate with 1 mM Dithiothreitol (DTT) for 15 minutes prior to final purification. This mild reduction will reverse off-target cysteine modifications while leaving the highly stable sulfonamide bonds entirely intact.

References

  • [1] Thermodynamic Overview of Bioconjugation Reactions Pertinent to Lysine and Cysteine Peptide and Protein Residues | MDPI - Compounds |[Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing Piperidine-4-Sulfonyl Fluoride Hydrochloride Workflows

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals who encounter challenges when working with Piperidine-4-sulfonyl fluoride hydrochloride (CAS: 2172461-08-2).

This molecule is a highly versatile building block for Sulfur(VI) Fluoride Exchange (SuFEx) click chemistry. However, its dual nature—housing both a nucleophilic secondary amine (protected as an HCl salt) and an electrophilic sulfonyl fluoride—creates unique mechanistic traps. This guide is designed to explain the causality behind common experimental failures and provide self-validating protocols to ensure high-yielding functionalization.

Mechanistic Workflow & The "Polymerization Trap"

The most critical factor in handling Piperidine-4-sulfonyl fluoride hydrochloride is understanding the thermodynamic stability of the S–F bond. The homolytic bond dissociation energy of the S–F bond is remarkably high (90.5 ± 4.3 kcal/mol), and its cleavage is entirely heterolytic . This means the sulfonyl fluoride group is inert to standard reductive environments and mild nucleophiles unless a specific SuFEx catalyst is present.

However, if the hydrochloride salt is neutralized without a trapping agent, the liberated secondary amine will rapidly attack the sulfonyl fluoride of adjacent molecules, leading to uncontrolled step-growth polymerization.

Piperidine_SuFEx_Workflow A Piperidine-4-sulfonyl fluoride HCl (Stable Salt) B Neutralization (Base Addition) Free Amine Generation A->B Deprotonation C Unprotected Intermediate (A-B Monomer) B->C D Intermolecular SuFEx (Polymerization / Gummy Solid) C->D No Trap Present (Rapid S-F Attack) E Electrophilic Trapping (e.g., Boc2O, AcCl) C->E Immediate Trapping (Preferred Route) F N-Protected Sulfonyl Fluoride (Stable for SuFEx) E->F G SuFEx Catalysis (DBU/BEMP + Nucleophile) F->G S-F Activation H Final Target Compound (Dual Functionalized) G->H

Reaction pathways of Piperidine-4-sulfonyl fluoride, highlighting the polymerization risk.

Troubleshooting Guides & FAQs

Q1: Why does my reaction mixture turn into an insoluble gummy solid immediately upon adding a base (e.g., DIPEA or TEA)? Causality: You have inadvertently created a highly reactive A-B monomer. The HCl salt keeps the piperidine nitrogen protonated and unreactive. Adding a base liberates the free amine. Because amines are excellent nucleophiles for SuFEx, the molecules undergo rapid intermolecular cross-linking, forming an insoluble poly-sulfonamide network. Solution: You must perform N-functionalization (e.g., Boc-protection, acylation) simultaneously with neutralization. Always add your electrophilic trapping agent to the suspension before slowly introducing the base.

Q2: I successfully N-protected the piperidine. However, during the subsequent SuFEx reaction with an aryl alcohol using NaH, my yield is zero and the starting material is destroyed. What happened? Causality: Unlike aryl sulfonyl fluorides, alkyl sulfonyl fluorides (such as the piperidine-4-derivative) possess acidic α-protons at the C4 position. Using excessively strong or hard bases like Sodium Hydride (NaH) or alkoxides leads to rapid α-deprotonation followed by elimination side reactions, completely destroying the sulfonyl fluoride moiety . Solution: Switch to specialized, milder SuFEx catalysts. DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) or N-heterocyclic carbenes (NHCs) act as Brønsted/Lewis bases that selectively activate the S–F bond without triggering α-elimination .

Q3: Can I perform the SuFEx reaction on the sulfonyl fluoride group before functionalizing the piperidine nitrogen? Causality: This is highly challenging. To activate the SO₂F group for SuFEx with an exogenous nucleophile, you need a catalyst like DBU. DBU will immediately deprotonate the piperidine HCl salt, causing the self-polymerization described in Q1. Solution: Always reverse your workflow. The S–F bond is thermodynamically stable enough to survive reductive amination, peptide coupling, or alkylation on the piperidine nitrogen first .

Quantitative Data: SuFEx Catalyst Optimization

To maximize yields and prevent degradation of the alkyl sulfonyl fluoride, selecting the correct catalyst is paramount. Below is a summary of optimized conditions based on the nucleophile class .

Reaction StepReagent / CatalystLoadingSolvent / TempTypical YieldMechanistic Rationale
N-Protection Boc₂O / TEA2.5 eq TEADCM, 0 °C to RT>90%TEA neutralizes HCl; Boc₂O immediately traps the free amine before self-condensation occurs.
SuFEx (Phenols) DBU10–20 mol%MeCN, RT85–95%DBU acts as a strong Lewis base to activate the S–F bond, facilitating selective attack by the phenol.
SuFEx (Amines) BEMP or DBN20 mol%MeCN, 50 °C70–85%Phosphazene bases like BEMP prevent unwanted α-deprotonation while driving S–F exchange.
SuFEx (Carbon Nu) NHC Catalysts10 mol%THF, RT60–80%NHCs act as carbon-centered Brønsted bases to activate pronucleophiles without destroying the SO₂F.

Self-Validating Experimental Protocols

Protocol A: One-Pot N-Boc Protection (Preventing Polymerization)

This protocol is designed to trap the amine the exact moment it is deprotonated, ensuring the SO₂F group remains intact.

  • Preparation: Suspend Piperidine-4-sulfonyl fluoride hydrochloride (1.0 eq, 10 mmol) in anhydrous Dichloromethane (DCM, 0.2 M) in a round-bottom flask at 0 °C under an inert atmosphere (N₂/Ar).

  • Electrophile Addition: Add Di-tert-butyl dicarbonate (Boc₂O, 1.1 eq, 11 mmol) directly to the cold suspension.

  • Controlled Neutralization (Critical Step): Add Triethylamine (TEA, 2.5 eq, 25 mmol) dropwise over 15 minutes via a syringe pump.

    • Self-Validation Check: The cloudy suspension should gradually turn into a clear, homogeneous solution. If gummy aggregates form, the TEA was added too quickly relative to the Boc₂O dissolution.

  • Maturation: Remove the ice bath, allow the reaction to warm to room temperature, and stir for 4 hours.

  • Workup: Quench with saturated aqueous NH₄Cl (to neutralize excess TEA). Extract with DCM (3x), wash the combined organic layers with brine, dry over MgSO₄, and concentrate under reduced pressure. The product (N-Boc-piperidine-4-sulfonyl fluoride) is stable and can be stored at 4 °C for months.

Protocol B: SuFEx Coupling with an Aryl Phenol

This protocol utilizes DBU to selectively activate the S–F bond without causing α-elimination.

  • Preparation: Dissolve the N-protected Piperidine-4-sulfonyl fluoride (1.0 eq, 5 mmol) and the target aryl phenol (1.1 eq, 5.5 mmol) in anhydrous Acetonitrile (MeCN, 0.5 M) at room temperature.

  • Catalyst Addition: Add DBU (0.2 eq, 20 mol%) in one portion.

    • Self-Validation Check: Monitor the reaction via LC-MS. The S–F bond is stable to standard reverse-phase chromatography. You should see the disappearance of the starting material mass and the appearance of the sulfonate product mass within 4–12 hours.

  • Workup: Dilute the mixture with Ethyl Acetate. Wash with 0.1 M HCl (crucial step to protonate and remove the DBU catalyst, halting any further reactivity). Wash with brine, dry over Na₂SO₄, and concentrate.

  • Purification: Purify via standard silica gel flash chromatography (Hexanes/EtOAc).

References

  • SuFEx Reactions of Sulfonyl Fluorides, Fluorosulfates, and Sulfamoyl Fluorides Catalyzed by N-Heterocyclic Carbenes Source: ACS Catalysis URL:[Link]

  • Sulfur fluoride exchange with carbon pronucleophiles Source: Chemical Science (RSC) URL:[Link]

  • Sulfur fluoride exchange Source: National Institutes of Health (PMC) URL:[Link]

Technical Support Center: Optimizing Piperidine-4-Sulfonyl Fluoride (PSF) Probes

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Support Center. As researchers push the boundaries of targeted covalent inhibitors (TCIs) and chemoproteomics, Piperidine-4-sulfonyl fluoride (PSF) has emerged as a privileged warhead. Sulfur(VI) Fluoride Exchange (SuFEx) chemistry allows these probes to target tyrosine, lysine, histidine, serine, and threonine residues[1].

However, achieving exquisite selectivity requires more than simply attaching a warhead to a ligand. Sulfonyl fluorides are "demure" electrophiles; they remain dormant until they encounter a perfectly matched geometric and electrostatic environment—akin to a "sleeping beauty finding the right prince"[2]. This guide provides troubleshooting strategies, kinetic tuning protocols, and self-validating workflows to help you engineer highly selective PSF probes.

Part 1: Troubleshooting Guide & FAQs

Q1: My PSF probe shows massive off-target labeling in cell lysates. How can I improve its selectivity? The Causality: Promiscuous labeling occurs when the intrinsic reactivity of the warhead outcompetes the binding affinity of your recognition ligand. If the linker connecting your ligand to the PSF warhead is too long or flexible, the effective molarity of the


 group at the target active site drops. The probe then acts as a free electrophile, reacting with highly abundant surface nucleophiles (like exposed lysines) driven by bulk diffusion rather than ligand-directed proximity.
The Solution: 
  • Conformational Restriction: Rigidify or shorten the linker to restrict the conformational ensemble, forcing the

    
     group into the precise geometry required to engage the target nucleophile.
    
  • Warhead Attenuation: If steric tuning fails, downgrade the electrophilicity. Converting the sulfonyl fluoride to a fluorosulfate (

    
    ) or sulfamoyl fluoride (
    
    
    
    ) significantly reduces background reactivity, requiring a more stringent enzymatic microenvironment for activation[3].

Q2: The probe does not label my target protein in vitro, even though the reversible parent ligand binds tightly. Why am I getting a false negative? The Causality: SuFEx reactivity is entirely dictated by the protein microenvironment. For the


 bond to cleave, basic residues proximal to the target amino acid must lower the pKa of the attacking nucleophile (e.g., deprotonating a tyrosine phenol)[4]. If your target pocket lacks these activating residues, or if the geometric alignment is off by even 1-2 Å, the reaction will not proceed.
The Solution: 
  • Microenvironment Mapping: Review the crystal structure of your target. Ensure a nucleophilic residue is within 4–6 Å of the projected sulfonyl sulfur atom.

  • Leaving Group Optimization: Switch to a sulfonyl triazole (SuTEx) warhead. Unlike the fluoride leaving group, the triazolide leaving group offers additional tunability to force reactivity in less-than-ideal microenvironments[5].

Q3: How do I definitively prove that my probe is labeling the active site and not just a random surface lysine? The Causality: Covalent labeling can be an artifact of high local probe concentration. To prove specificity, you must establish a self-validating system where the labeling is competitively inhibited by the native ligand. The Solution: Perform Competitive Activity-Based Protein Profiling (ABPP). By running a vehicle control alongside a competitor-treated sample, any reduction in MS/MS spectral counts in the competed sample mathematically proves that the labeling is active-site directed.

Part 2: Visualizing the SuFEx Mechanism

G A PSF Probe (-SO2F) D SuFEx Reaction Complex A->D B Target Protein (Tyr/Lys/His) B->D C Microenvironment (Basic Residues) C->D Lowers pKa E Covalent Adduct D->E F- Release

Figure 1: Microenvironment-driven SuFEx reaction mechanism of PSF probes.

Part 3: Quantitative Data & Warhead Selection

When tuning selectivity, selecting the correct Sulfur(VI) warhead is critical. The table below summarizes the relative reactivity and optimal use cases for various SuFEx electrophiles to guide your probe design.

Sulfur(VI) WarheadPrimary Target ResiduesRelative ReactivityAqueous StabilityOptimal ApplicationReference
Alkyl/Aryl Sulfonyl Fluoride Tyr, Lys, His, SerHighHighBroad chemoproteomic profiling[1]
Aryl Fluorosulfate Tyr, HisLow-ModerateVery HighHighly selective targeted covalent inhibitors[3]
Sulfamoyl Fluoride Lys, TyrLowVery HighKinase targeting, peptide-based probes[3]
Sulfonyl Triazole (SuTEx) TyrTunableModerateLive-cell target engagement[5]

Part 4: Experimental Protocols

Protocol: Self-Validating Competitive ABPP for PSF Selectivity

This methodology establishes a self-validating loop: the inclusion of a non-competed control versus a competed sample isolates active-site specific modifications from random collision-based background noise.

Step 1: Proteome Preparation Extract proteome from live cells using mild lysis buffer (e.g., PBS with 0.1% NP-40). Avoid strong denaturants (like SDS) as SuFEx probes require a naturally folded protein with precise electrostatic setups to react[2]. Standardize protein concentration to 2 mg/mL.

Step 2: Competitor Pre-incubation (The Control Mechanism) Split the lysate into two aliquots. To Aliquot A (Competed), add the reversible parent ligand at 10× its


 concentration. To Aliquot B (Control), add an equivalent volume of DMSO. Incubate both at 37°C for 30 minutes to allow thermodynamic equilibrium of the reversible binder.

Step 3: SuFEx Labeling (Kinetic Tuning) Add the Alkyne-functionalized PSF probe to both aliquots at a kinetically tuned concentration (typically 1–5 µM). Incubate for exactly 1 hour at 37°C. Note: Over-incubation forces thermodynamic accumulation of off-target adducts.

Step 4: CuAAC Click Chemistry To both aliquots, append a biotin-azide reporter using Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC). Add the following reagents sequentially:

  • Biotin-PEG3-Azide (100 µM)

  • TCEP (1 mM, freshly prepared)

  • TBTA ligand (100 µM)

  • 
     (1 mM)
    React for 1 hour at room temperature.
    

Step 5: Enrichment & LC-MS/MS Precipitate proteins using cold methanol/chloroform to remove unreacted probe. Resuspend in 1% SDS, enrich biotinylated proteins using streptavidin-agarose beads, and perform on-bead trypsin digestion. Analyze the resulting peptides via LC-MS/MS. True targets will show a >75% reduction in spectral counts in Aliquot A compared to Aliquot B.

ABPP L Cell Lysate C Pre-incubate: Reversible Competitor L->C Step 1 P Labeling Phase: Add Alkyne-PSF Probe L->P Control (No Competitor) C->P Step 2 CC CuAAC Click Chemistry: Biotin-Azide P->CC Step 3 E Streptavidin Enrichment & Trypsin Digest CC->E Step 4 MS LC-MS/MS Analysis E->MS Step 5

Figure 2: Self-validating Competitive ABPP workflow for profiling PSF probe selectivity.

References

Sources

Common side reactions with Piperidine-4-sulfonyl fluoride hydrochloride

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the advanced troubleshooting guide for Piperidine-4-sulfonyl fluoride hydrochloride (CAS: 2172461-08-2). As a Senior Application Scientist, I frequently consult with researchers who struggle to achieve high yields with this specific building block.

While Sulfur(VI) Fluoride Exchange (SuFEx) chemistry is celebrated for its robust "click" efficiency, Piperidine-4-sulfonyl fluoride presents a unique mechanistic challenge: it is an AB-type bifunctional monomer . It contains both a nucleophile (the secondary piperidine amine) and an electrophile (the sulfonyl fluoride). Understanding the causality behind its reactivity is the key to preventing unwanted side reactions.

Diagnostic FAQs: Troubleshooting Common Side Reactions

Q: Why does my reaction mixture turn highly viscous or crash out as an insoluble mass? A: You are observing step-growth polymerization. In its commercial hydrochloride salt form, the piperidine amine is protonated (


) and non-nucleophilic, rendering the molecule stable. However, the moment you add a base to neutralize the HCl, you generate a highly reactive free amine. Without a kinetic competitor, the free amine of one molecule will rapidly attack the sulfonyl fluoride of another, forming degradable polysulfamides . To prevent this, your target nucleophile must be pre-activated and present in excess before any base is introduced.

Q: I am observing sulfonic acid byproducts instead of my SuFEx conjugate. What went wrong? A: This is a classic hydrolysis side reaction driven by incorrect base selection. While the S(VI)-F bond boasts a high homolytic bond dissociation energy (~90.5 kcal/mol) and is remarkably stable in aqueous environments compared to sulfonyl chlorides, it is not invincible . The use of strong aqueous bases (e.g., NaOH, KOH) or the prolonged presence of "naked" fluoride ions without a silicon scavenger (like HMDS) can drive the equilibrium toward hydrolysis. Always use SuFEx-compatible catalysts like DBU or BTMG.

Q: How do I selectively react the piperidine amine without triggering the sulfonyl fluoride? A: Leverage the thermodynamic stability of the S-F bond. The S-F bond is virtually inert to neutral or mildly basic conditions in the absence of a specific SuFEx catalyst. To selectively functionalize the amine (e.g., via Boc protection or reductive amination), use a mild, insoluble inorganic base like NaHCO


 or a weak organic base like N-methylmorpholine (NMM) . This liberates the amine for nucleophilic attack on your target electrophile while keeping the S-F bond completely intact.
Quantitative Troubleshooting Matrix

The following table summarizes the quantitative impact of various reaction conditions on the fate of Piperidine-4-sulfonyl fluoride hydrochloride.

Reaction ConditionPrimary MechanismDesired Conjugate YieldPolymerization (Side Rxn)Hydrolysis (Side Rxn)
DIPEA (1.0 eq), No Target Nucleophile Intermolecular step-growthN/A> 85% < 5%
NaOH (aq), Target Phenol (1.0 eq) OH⁻ nucleophilic attack< 10%< 5%> 80%
DBU (2.0 eq), Target Amine (1.0 eq) Competitive SuFEx~ 40%~ 50%< 5%
BTMG (0.05 eq), Target Phenol (1.2 eq), HMDS Kinetically controlled SuFEx> 90% < 5%< 1%
Mechanistic Pathways

To visualize how the choice of reagents dictates the fate of the molecule, refer to the reaction pathway diagram below.

Pathways Start Piperidine-4-SO2F HCl (Stable Salt) FreeBase Free Amine Intermediate (Reactive AB Monomer) Start->FreeBase Base Addition (e.g., DIPEA) Hydrolysis Sulfonic Acid (Hydrolysis) Start->Hydrolysis Strong Aqueous Base (OH- Attack) Target Desired SuFEx Product (Target Conjugate) FreeBase->Target Catalyst + Target Nucleophile (Kinetic Control) Polymer Polysulfamide (Oligomerization) FreeBase->Polymer Intermolecular Attack (No Target / Slow Rxn)

Reaction pathways of Piperidine-4-sulfonyl fluoride highlighting side reactions.

Self-Validating Experimental Protocols

The following protocols are designed as self-validating systems. By controlling the order of addition, we manipulate the kinetics to favor the desired pathway.

Protocol A: Controlled SuFEx Conjugation (Electrophilic SO₂F Activation)

Objective: React the -SO₂F group with a target phenol while suppressing piperidine self-polymerization.

  • Preparation: Dissolve the target phenol (1.2 eq) and hexamethyldisilazane (HMDS, 1.0 eq) in anhydrous acetonitrile (MeCN).

  • Catalyst Addition: Add 2-tert-Butyl-1,1,3,3-tetramethylguanidine (BTMG) (0.05 eq) to the solution and stir for 5 minutes.

    • Causality: Pre-activating the phenol ensures it is kinetically primed to attack the S(VI) center immediately upon exposure.

  • Monomer Addition: Add Piperidine-4-sulfonyl fluoride hydrochloride (1.0 eq) to the stirring mixture.

  • Controlled Freebasing: Add N,N-Diisopropylethylamine (DIPEA) (1.0 eq) dropwise over 15 minutes.

    • Causality: Slow neutralization keeps the steady-state concentration of the free piperidine amine extremely low. Statistically, the -SO₂F group will react with the abundant, pre-activated phenol rather than another piperidine molecule.

  • System Validation: Monitor via LC-MS. The reaction is successful if the chromatogram shows the desired mass (Target + 148 Da) with an absence of repeating oligomeric mass intervals (+149 Da increments).

Workflow S1 1. Dissolve Target S2 2. Add SuFEx Catalyst S1->S2 S3 3. Add Piperidine SO2F HCl S2->S3 S4 4. Slow Base Addition S3->S4 S5 5. Isolate Product S4->S5

Step-by-step workflow for controlled SuFEx ligation minimizing polymerization.

Protocol B: N-Derivatization of the Piperidine Ring (Nucleophilic Amine Activation)

Objective: React the piperidine amine (e.g., Boc protection) without hydrolyzing or cleaving the -SO₂F group.

  • Preparation: Suspend Piperidine-4-sulfonyl fluoride hydrochloride (1.0 eq) in anhydrous dichloromethane (DCM).

  • Electrophile Addition: Add Boc-anhydride (1.1 eq) to the suspension.

  • Mild Base Addition: Add finely powdered NaHCO

    
     (2.0 eq) and stir at room temperature.
    
    • Causality: Avoiding strong, soluble organic bases prevents premature S-F bond cleavage. The heterogeneous inorganic base slowly liberates the amine, which immediately reacts with the highly electrophilic Boc-anhydride.

  • System Validation: Monitor via TLC (Hexanes/EtOAc). The highly polar, baseline-stuck starting material (HCl salt) will cleanly convert to a fast-moving, UV-inactive spot (Boc-protected sulfonyl fluoride). Stain with Ninhydrin to confirm the absence of free amines.

References
  • Sulfur fluoride exchange Source: National Institutes of Health (NIH) / PMC URL:[Link]

  • Synthesis of Degradable Polysulfamides via Sulfur(VI) Fluoride Exchange Click Polymerization of AB-Type Monomers Source: ACS Polymers Au URL:[Link]

  • Advances in the construction of diverse SuFEx linkers Source: National Science Review (Oxford Academic) URL:[Link]

Solubility issues with Piperidine-4-sulfonyl fluoride hydrochloride in experiments

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Piperidine-4-sulfonyl fluoride hydrochloride

Topic: Solubility & Handling Troubleshooting Guide Compound CAS: 2172461-08-2 (HCl Salt) Classification: SuFEx Click Chemistry Reagent / Heterocyclic Building Block

Executive Technical Summary

Piperidine-4-sulfonyl fluoride hydrochloride is a bifunctional reagent widely used in Sulfur(VI) Fluoride Exchange (SuFEx) chemistry. It features a secondary amine (protected as a hydrochloride salt) and a sulfonyl fluoride electrophile.

The Core Challenge: Users frequently encounter solubility paradoxes because this molecule combines a highly polar, ionic domain (piperidinium hydrochloride) with a hydrophobic, lipophilic domain (sulfonyl fluoride). Successful application requires navigating the "Salt vs. Free Base" dichotomy.

Key Stability Insight: Unlike sulfonyl chlorides, the sulfonyl fluoride moiety is remarkably stable to hydrolysis at neutral/acidic pH and resistant to reduction. However, the hydrochloride salt form is strictly required for long-term stability to prevent self-polymerization (intermolecular reaction between the free amine and the sulfonyl fluoride).

Solubility & Stability Matrix

The following data consolidates empirical observations and physicochemical principles for the HCl salt form.

Solvent SystemSolubility RatingStability RiskTechnical Recommendation
DMSO / DMF Excellent (>50 mM)LowPreferred for Stock Solutions. Use anhydrous grade to prevent slow hydrolysis.
Water Good (>20 mM)Low (Short-term)Stable at acidic pH (inherent to HCl salt). Avoid long-term storage; hydrolysis to sulfonic acid occurs slowly.
Methanol / Ethanol Moderate to Good LowGood for transfers, but nucleophilic attack (solvolysis) is possible at high pH or elevated temps.
DCM / Chloroform Insoluble N/ADo not use for the HCl salt. Requires conversion to free base (see Protocol B).
Ether / Hexane Insoluble N/AUsed as anti-solvents to precipitate the salt.
PBS (pH 7.4) Soluble ModerateHydrolysis half-life (

) is ~48h.[1] Prepare immediately before use.

Troubleshooting Guide (FAQ)

Issue 1: "I added the solid directly to my organic reaction mixture (DCM/THF), and it's just sitting at the bottom."

Diagnosis: Lattice Energy Barrier. Explanation: You are using the hydrochloride salt in a non-polar solvent.[2] The ionic lattice energy of the piperidinium chloride salt is too high to be overcome by the weak solvation forces of dichloromethane (DCM) or tetrahydrofuran (THF). Solution: You must convert the salt to its Free Base form or use a biphasic system.

  • Immediate Fix: Add a tertiary amine base (e.g., TEA or DIPEA) (2.5 - 3.0 equivalents) to the reaction. This will deprotonate the piperidine in situ, liberating the free base which is soluble in organic media.

  • Better Fix: Perform the "Free-Basing Protocol" (Protocol B below) prior to the reaction if your reaction is sensitive to chloride ions.

Issue 2: "My aqueous stock solution degraded after a week in the fridge."

Diagnosis: Hydrolytic Decomposition. Explanation: While sulfonyl fluorides are more stable than chlorides, they are not inert. In water, especially if the pH drifts towards neutral or basic (which can happen if the container is not sealed against atmospheric moisture/CO2 exchange or if buffers are used), the S(VI)-F bond hydrolyzes to the sulfonic acid (


).
Solution: 
  • Never store aqueous stocks.

  • Switch to DMSO: Prepare a 100 mM stock in anhydrous DMSO. Store at -20°C. This is stable for months. Aliquot into single-use vials to avoid freeze-thaw cycles.

Issue 3: "I'm seeing a new peak in LCMS with Mass M+18."

Diagnosis: Hydrolysis Product (Sulfonic Acid). Explanation: The M+18 peak corresponds to the conversion of


 to 

(Net change: -F +OH = -19 + 17 = -2 mass change? Correction: Hydrolysis replaces F (19) with OH (17). Mass decreases by 2. Wait. Let's verify mechanism.

. Mass change:

. Correction: Often users see the sodium adduct of the acid or confusing mass shifts.
  • Standard Check: The main degradation product is the sulfonic acid. It is highly polar and will elute at the solvent front (dead volume) in Reverse Phase HPLC. Solution: Check the pH of your reaction. If pH > 8.0, hydrolysis accelerates significantly. Maintain pH 5-7 for best stability during coupling steps.

Validated Experimental Protocols

Protocol A: Preparation of Stable Stock Solution

Use this for biological assays or SuFEx screening.

  • Weighing: Weigh 20.4 mg of Piperidine-4-sulfonyl fluoride HCl (MW: 203.66 g/mol ).

  • Solvent: Add 1.0 mL of Anhydrous DMSO (99.9%).

    • Note: Do not use "wet" DMSO found on the open bench. Hygroscopic DMSO absorbs water, accelerating degradation.

  • Dissolution: Vortex for 30 seconds. The solution may warm slightly.

  • Storage: Aliquot into 50 µL tubes. Store at -20°C.

  • Validation: Dilute 1 µL into 99 µL acetonitrile/water and inject on LCMS. Purity should be >98%.

Protocol B: Conversion to Free Base (For Organic Synthesis)

Use this when the HCl salt is incompatible with your solvent (DCM, Toluene) or reagents.

  • Suspension: Suspend 1.0 g of the HCl salt in 10 mL of DCM. (It will look cloudy).

  • Neutralization: Add 10 mL of saturated aqueous

    
     (Sodium Bicarbonate).
    
    • Why Bicarbonate? Strong bases (NaOH) might hydrolyze the sulfonyl fluoride. Bicarbonate is gentle enough to deprotonate the amine without attacking the S-F bond rapidly.

  • Extraction: Shake vigorously in a separatory funnel for 2 minutes. The solid should disappear as the free base migrates into the DCM layer.

  • Separation: Collect the organic (bottom) layer.

  • Drying: Dry over anhydrous

    
     for 5 minutes. Filter.
    
  • Concentration: Evaporate solvent immediately at <30°C.

    • Warning: The free base is prone to intermolecular polymerization (amine attacking sulfonyl fluoride of another molecule). Use immediately.

Visual Workflows

Figure 1: Solubility Decision Tree

Determine the correct solvent system based on your application.

SolubilityTree Start Start: Piperidine-4-sulfonyl fluoride HCl AppCheck What is your Application? Start->AppCheck BioAssay Biological Assay / Protein Labeling AppCheck->BioAssay OrgSyn Organic Synthesis AppCheck->OrgSyn ActionDMSO Use DMSO Stock (Dilute into buffer) BioAssay->ActionDMSO Standard SolventCheck Solvent Compatibility? OrgSyn->SolventCheck Polar Polar (Water/DMSO/MeOH) SolventCheck->Polar NonPolar Non-Polar (DCM/THF/Tol) SolventCheck->NonPolar ActionDirect Use HCl Salt directly (Add Base: TEA/DIPEA) Polar->ActionDirect If soluble ActionFreeBase MUST perform Free-Base Extraction Protocol NonPolar->ActionFreeBase Salt is insoluble

Caption: Decision logic for solvent selection. Non-polar applications require free-basing to overcome lattice energy barriers.

Figure 2: Stability & Degradation Pathways

Understanding the chemical risks.

Stability Compound Piperidine-4-SO2F (HCl) Path1 High pH (>8) / Heat Compound->Path1 Path2 Free Base Form (Concentrated) Compound->Path2 Neutralization Stable Stable Storage (-20°C, DMSO or Solid HCl) Compound->Stable Correct Handling Hydrolysis Hydrolysis Product (Sulfonic Acid) Path1->Hydrolysis Loss of F- Polymer Self-Polymerization (Oligomers) Path2->Polymer Intermolecular SuFEx

Caption: Primary degradation pathways. Hydrolysis occurs at high pH; Polymerization occurs if the amine is deprotonated and concentrated.

References

  • Sharpless, K. B., et al. (2014). "Sulfur(VI) Fluoride Exchange (SuFEx): Another Good Reaction for Click Chemistry." Angewandte Chemie International Edition. [Link]

  • National Center for Biotechnology Information (NCBI). (2024). "SuFEx-enabled 18F Radiosynthesis." PubMed Central. [Link]

Sources

Validation & Comparative

A Researcher's Guide to Validating Covalent Labeling by Piperidine-4-sulfonyl fluoride with Mass Spectrometry

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of covalent drug discovery, the ability to move beyond the canonical cysteine target is paramount for expanding the druggable proteome. Sulfur(VI) fluorides, particularly sulfonyl fluorides (SFs), have emerged as a privileged class of electrophilic warheads, capable of forming stable covalent bonds with a variety of nucleophilic amino acid residues including lysine, tyrosine, serine, and histidine.[1][2] This guide provides an in-depth, comparative analysis of Piperidine-4-sulfonyl fluoride hydrochloride (Pip4SF), a versatile covalent probe, with a focus on its validation and characterization using mass spectrometry—the gold standard for confirming covalent modification.

This document is designed for researchers, scientists, and drug development professionals. It moves beyond simple protocols to explain the causality behind experimental choices, ensuring a robust and self-validating approach to covalent probe characterization.

The Rise of Sulfonyl Fluorides: Beyond Cysteine Targeting

Traditional covalent drug development has heavily focused on targeting cysteine due to its high intrinsic nucleophilicity.[1] However, many protein binding sites lack a suitably positioned cysteine, limiting the scope of this approach.[1] Sulfonyl fluorides operate via Sulfur(VI) Fluoride Exchange (SuFEx) click chemistry, where the highly stable S-F bond is activated for nucleophilic exchange within the specific microenvironment of a protein binding pocket.[1] This "context-dependent" reactivity allows for remarkable target specificity while maintaining the aqueous stability required for biological experiments.[2][3]

Unlike more promiscuous electrophiles, the reactivity of a sulfonyl fluoride warhead can be finely tuned by altering its electronic properties, and its stability is significantly greater than that of analogous sulfonyl chlorides.[2][4] The piperidine moiety in Pip4SF offers favorable physicochemical properties, including a potential vector for exiting a binding pocket and improved solubility. The basic nitrogen of the piperidine ring can also be modulated to influence binding and recognition.[5]

cluster_mechanism Mechanism of Covalent Labeling by Pip4SF Pip4SF Piperidine-4-sulfonyl fluoride (Pip4SF) Complex Non-covalent Binding Complex Pip4SF->Complex Reversible Binding Protein Protein with Nucleophilic Residue (e.g., Lys, Tyr, Ser) Protein->Complex Covalent_Adduct Covalently Modified Protein Complex->Covalent_Adduct Irreversible Covalent Bond Formation (SuFEx Reaction) HF HF (Leaving Group) Complex->HF Release

Caption: Reaction mechanism of Pip4SF with a target protein.

Mass Spectrometry: The Unambiguous Validation Standard

Confirming that a covalent probe has successfully labeled its intended target is a critical first step in its development. Mass spectrometry (MS) provides direct and unambiguous evidence of covalent adduct formation.[6] The validation process typically follows a two-tiered approach: initial confirmation of labeling at the intact protein level, followed by precise localization of the modification site at the peptide level.

Tier 1: Intact Protein Mass Spectrometry — The First Proof

The most direct method to verify a covalent interaction is to measure the mass of the intact protein before and after incubation with the probe.[7] A successful covalent labeling event will result in a mass shift corresponding to the molecular weight of the probe, minus any leaving groups. For Pip4SF (C₅H₁₀FNO₂S, MW = 167.20 g/mol ), the covalent modification adds 149.19 Da to the target protein (the mass of the piperidine-sulfonyl moiety, C₅H₉NO₂S), following the loss of hydrogen fluoride (HF).

This analysis provides a rapid, low-material-consumption confirmation of the covalent event and can be used to quantify the labeling stoichiometry (the ratio of probe molecules to protein molecules).[6][8]

  • Sample Preparation:

    • Incubate the purified target protein (typically 1-5 µM) with a molar excess of Piperidine-4-sulfonyl fluoride hydrochloride (e.g., 10-50 µM) in a suitable reaction buffer (e.g., PBS or HEPES, pH 7.4) at a controlled temperature (e.g., 37°C). Include a vehicle control (e.g., DMSO).

    • Incubate for a defined period (e.g., 1-4 hours). Time-course experiments are recommended to assess the reaction rate.

  • Sample Cleanup:

    • Quench the reaction by adding an excess of a nucleophile like dithiothreitol (DTT) or by acidification (e.g., with 0.1% formic acid).

    • Desalt the sample using a C4 ZipTip or reverse-phase chromatography to remove excess probe and non-volatile salts.

  • Mass Spectrometry Analysis:

    • Acquire data on a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) equipped with an electrospray ionization (ESI) source.

    • Analyze the resulting spectrum by deconvolution to determine the mass of the unmodified (apo) protein and the covalently modified adduct.

Tier 2: Bottom-Up Proteomics — Pinpointing the Modification Site

While intact mass analysis confirms if labeling occurred, bottom-up proteomics reveals where it occurred. This workflow provides amino acid-level resolution, which is essential for structure-activity relationship (SAR) studies and for validating that the probe is modifying the intended residue in the target's binding pocket.[9][10]

The process involves enzymatically digesting the labeled protein into smaller peptides, which are then analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS). The specific peptide carrying the covalent modification will exhibit a characteristic mass increase. Fragmentation of this peptide (MS/MS) allows for the precise localization of that mass addition to a single amino acid.[6]

Bottom-Up Proteomics Workflow for Site Identification Protein Covalently Labeled Protein Denature Denaturation (Urea, Guanidine HCl) Protein->Denature Reduce Reduction (DTT, TCEP) Denature->Reduce Alkylate Alkylation (Iodoacetamide) Reduce->Alkylate Digest Proteolytic Digestion (e.g., Trypsin) Alkylate->Digest LC Peptide Separation (LC) Digest->LC MS1 MS1 Scan (Identify mass-shifted peptides) LC->MS1 MS2 MS2 Fragmentation (Isolate & fragment modified peptide) MS1->MS2 Analysis Data Analysis (Sequence database search) MS2->Analysis Result Identify Modified Amino Acid Residue Analysis->Result

Caption: Workflow for identifying the specific amino acid labeled by a covalent probe.

  • Protein Labeling:

    • Perform the labeling reaction as described in the intact protein analysis protocol.

  • Denaturation, Reduction, and Alkylation:

    • Denature the labeled protein sample in a solution containing 6-8 M urea or guanidine hydrochloride. The choice to denature is crucial as it unfolds the protein, making it fully accessible to the protease.

    • Reduce disulfide bonds by adding DTT or TCEP and incubating at 56°C for 30 minutes.

    • Alkylate free cysteine residues by adding iodoacetamide and incubating in the dark for 30 minutes. This step is critical to prevent disulfide bonds from reforming, which could hinder digestion.[9]

  • Proteolytic Digestion:

    • Dilute the sample to reduce the denaturant concentration (e.g., < 1 M urea) to ensure enzyme activity.

    • Add a protease, most commonly trypsin, at a specific enzyme-to-protein ratio (e.g., 1:50 w/w) and incubate overnight at 37°C. Trypsin cleaves C-terminal to lysine and arginine residues, creating peptides of an ideal size for MS analysis.

  • LC-MS/MS Analysis:

    • Acidify the digest (e.g., with formic acid) and desalt the peptides using a C18 StageTip or ZipTip.

    • Analyze the peptide mixture using a nanoflow LC system coupled to a high-resolution mass spectrometer.

    • The mass spectrometer should be operated in a data-dependent acquisition (DDA) mode, where it performs a survey scan (MS1) to detect peptide masses, followed by fragmentation scans (MS2) of the most intense ions.

  • Data Analysis:

    • Search the raw MS/MS data against a protein sequence database using software like MaxQuant, Proteome Discoverer, or open-source tools.[11][12]

    • Crucially, the search parameters must include the mass of the Pip4SF adduct (149.19 Da) as a variable modification on potential target residues (lysine, tyrosine, serine, histidine, threonine).

    • The software will identify peptides whose mass and fragmentation pattern match a sequence containing the modification, thus pinpointing the site of covalent labeling.

Comparative Analysis: Pip4SF vs. Other Covalent Warheads

The selection of an electrophilic warhead is a critical decision in probe design. An ideal probe should have sufficient reactivity to label its target under physiological conditions while minimizing off-target labeling.[13] Pip4SF, as a sulfonyl fluoride, occupies a unique chemical space compared to more common cysteine-directed electrophiles.

Electrophilic WarheadTarget ResiduesRelative ReactivityKey Characteristics & Rationale
Aryl Sulfonyl Fluoride (e.g., Pip4SF) Tyr, Lys, Ser, His, Thr [13]Moderate to High"Beyond Cysteine" Capability: Targets a broader range of nucleophiles, expanding the druggable proteome.[14] Tunable Reactivity: Reactivity can be modulated by altering electronics on an aryl ring. High Stability: More stable in aqueous solution than sulfonyl chlorides.[2]
Fluorosulfate Tyr, Lys, His[13]HighGenerally more reactive than corresponding sulfonyl fluorides, but the adduct with some residues (e.g., lysine) can be less stable.[3]
Acrylamide Cys[13]HighThe most common warhead for targeting cysteines. Forms a stable thioether bond. Can be susceptible to reaction with glutathione.[15]
Chloroacetamide Cys, His[13]HighAnother widely used cysteine-targeting electrophile; generally more reactive than acrylamides.[15]
Vinyl Sulfonamide CysModerateOften used as a less reactive alternative to acrylamides for improved selectivity.[16]
Epoxide Cys, Asp, Glu, His, Lys[13]ModerateCan react with a range of nucleophiles but may have lower selectivity.

This comparison highlights the strategic advantage of using a sulfonyl fluoride like Pip4SF. Its ability to target residues that are more common in binding pockets than cysteine provides a powerful tool for developing probes against targets previously considered "undruggable."

Assessing Proteome-Wide Selectivity: A Chemoproteomic Approach

Validating a probe's interaction with a purified protein is only part of the story. To be a useful tool, the probe must also be selective for its target within the complex environment of a cell. Activity-Based Protein Profiling (ABPP) is a powerful chemoproteomic method used to assess the proteome-wide selectivity of a covalent probe.[10][13]

This workflow typically involves synthesizing an analog of the probe (e.g., Pip4SF) that contains a bio-orthogonal handle, such as an alkyne or azide. Cells are treated with this tagged probe, after which the proteome is harvested. The "click chemistry" reaction is then used to attach a reporter tag (e.g., biotin) to the probe-labeled proteins.[17] These biotinylated proteins can then be enriched using streptavidin beads, digested, and identified by LC-MS/MS, revealing the full spectrum of the probe's targets.[18]

Conclusion

Piperidine-4-sulfonyl fluoride hydrochloride is a valuable tool in the chemical biologist's arsenal, offering a stable and versatile warhead for targeting nucleophilic residues beyond cysteine. However, its utility is entirely dependent on rigorous validation of its covalent interaction with the intended target. The multi-tiered mass spectrometry approach detailed in this guide—from initial confirmation with intact protein analysis to precise site-mapping with bottom-up proteomics—provides an unambiguous and self-validating framework. By understanding the "why" behind each experimental step and comparing the probe's properties to those of other electrophiles, researchers can confidently employ Pip4SF to explore new biological frontiers and accelerate the discovery of novel covalent therapeutics.

References

  • Covalent Labeling Automated Data Analysis Platform for High Throughput in R (coADAPTr): A Proteome-Wide Data Analysis Platform for Covalent Labeling Experiments. (2024). Journal of the American Society for Mass Spectrometry. [Link]

  • Covalent Labeling Automated Data Analysis Platform for High Throughput in R (coADAPTr). (2024). PubMed. [Link]

  • Chemoproteomic methods for covalent drug discovery. (2021). RSC Chemical Biology. [Link]

  • Quantitative proteomics and applications in covalent ligand discovery. (2024). Frontiers in Chemistry. [Link]

  • Quantitative proteomics and applications in covalent ligand discovery. (2024). PMC. [Link]

  • Quantitative Analysis of Protein Covalent Labeling Mass Spectrometry Data in the Mass Spec Studio. (2019). Analytical Chemistry. [Link]

  • Chemoproteomic Discovery of Covalent Small Molecule Ligands for Undruggable Targets in Living Cells. (N/A). Biolight. [Link]

  • CLEAN - Covalent Labelling Estimation And Normalization. (N/A). Mass Spec Studio. [Link]

  • Validation of covalent protein labelling by probes and application of probes in affinity-based protein profiling experiments. (2023). ResearchGate. [Link]

  • Arylfluorosulfate-Based Electrophiles for Covalent Protein Labeling: A New Addition to the Arsenal. (2020). Angewandte Chemie. [Link]

  • Using Covalent Labeling and Mass Spectrometry to Study Protein Binding Sites of Amyloid Inhibiting Molecules. (2014). Journal of The American Society for Mass Spectrometry. [Link]

  • Fragment-based covalent ligand discovery. (2021). RSC Chemical Biology. [Link]

  • Structural Analysis of Proteins by Covalent Labeling and Mass Spectrometric Detection. (2012). University of Nebraska - Lincoln. [Link]

  • Utility of Covalent Labeling Mass Spectrometry Data in Protein Structure Prediction with Rosetta. (2017). PMC. [Link]

  • Covalent Peptide-Based N-Myc/Aurora-A Inhibitors Bearing Sulfonyl Fluoride Warheads. (2021). ChemBioChem. [Link]

  • Covalent Peptide-based N-Myc/Aurora-A Inhibitors bearing Sulfonyl Fluoride Warheads. (2020). bioRxiv. [Link]

  • New Applications of Sulfonyl Fluorides: A Microcosm of the Deep Integration of Chemistry and Biology in Drug Design. (2024). Journal of Medicinal Chemistry. [Link]

  • Technologies for Direct Detection of Covalent Protein–Drug Adducts. (2023). MDPI. [Link]

  • Cy5 Protein Labeling Kit. (N/A). Jena Bioscience. [Link]

  • Unbiased Mass Spectrometry Elucidation of the Targets and Mechanisms of Activity-Based Probes: A Case Study Involving Sulfonyl Fluorides. (2018). PubMed. [Link]

  • Covalent drug discovery using sulfur(VI) fluoride exchange warheads. (2023). Expert Opinion on Drug Discovery. [Link]

  • Advances in sulfonyl exchange chemical biology: expanding druggable target space. (2025). Chemical Science. [Link]

  • Covalent Self-Labeling of Tagged Proteins with Chemical Fluorescent Dyes in BY-2 Cells and Arabidopsis Seedlings. (2020). The Plant Cell. [Link]

  • A previously reported sulfonyl fluoride probe for covalent lysine labeling of kinases in live cells. (2022). ResearchGate. [Link]

  • Covalent Labeling of Proteins with Fluorescent Compounds for Imaging Applications. (1996). Scanning Microscopy. [Link]

  • A study of the reactivity of S(VI)–F containing warheads with nucleophilic amino-acid side chains under physiological conditions. (2017). Organic & Biomolecular Chemistry. [Link]

  • Development of sulfonyl fluoride chemical probes to advance the discovery of cereblon modulators. (2024). Chemical Science. [Link]

  • Sulfonyl fluorides as privileged warheads in chemical biology. (2015). Chemical Society Reviews. [Link]

  • Peptide-based covalent inhibitors of protein–protein interactions. (2022). Journal of Peptide Science. [Link]

  • Syn-3-Fluoro-4-aminopiperidine- a story from multiple orientations. (2019). Scientific Update. [Link]

  • Discovering Covalent Therapeutics with Biophysics. (N/A). Sygnature Discovery. [Link]

  • Structure-based design and analysis of SuFEx chemical probes. (2020). Chemical Science. [Link]

  • Probing Protein Structure by Amino Acid-Specific Covalent Labeling and Mass Spectrometry. (2011). Methods in Molecular Biology. [Link]

  • Selective covalent targeting of GPX4 using masked nitrile-oxide electrophiles. (2021). Nature Chemical Biology. [Link]

  • Technologies for Direct Detection of Covalent Protein–Drug Adducts. (2023). Pharmaceuticals. [Link]

Sources

Piperidine-4-sulfonyl fluoride hydrochloride vs. AEBSF stability and reactivity comparison

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide compares Piperidine-4-sulfonyl fluoride hydrochloride (P4SF) and AEBSF (4-(2-Aminoethyl)benzenesulfonyl fluoride) , focusing on their stability, reactivity profiles, and specific applications in biochemical research and drug discovery.[1]

From General Reagents to Precision Warheads

Executive Summary

While both compounds share the sulfonyl fluoride (


) electrophile, they serve distinct roles dictated by their scaffold chemistry.[1]
  • AEBSF is the industry "Gold Standard" for broad-spectrum serine protease inhibition during protein purification.[1] It is an aromatic sulfonyl fluoride optimized for water solubility and rapid reactivity, sacrificing long-term stability at physiological pH.[1]

  • Piperidine-4-sulfonyl fluoride (P4SF) is a heterocyclic aliphatic sulfonyl fluoride .[1] It exhibits superior hydrolytic stability (

    
     at pH 7.4), making it a preferred "warhead" for covalent drug discovery (PROTACs, targeted covalent inhibitors) and SuFEx (Sulfur-Fluoride Exchange) chemical biology applications where sustained target engagement is required.[1]
    

Chemical Profile & Structural Logic[2]

The core difference lies in the electronic environment of the sulfonyl group.

FeatureAEBSF (Pefabloc SC) Piperidine-4-sulfonyl fluoride (P4SF)
Structure Class Aromatic Sulfonyl FluorideAliphatic/Heterocyclic Sulfonyl Fluoride
Electronic Effect Benzene ring allows resonance; electron-withdrawing nature increases electrophilicity of S center.[1]Piperidine ring (sp3 carbons) lacks resonance; inductive effects dominate.[1] S-F bond is less polarized/more stable.[1]
Primary Use Transient Protease Inhibition (Lysis Buffers)Covalent Fragment / Ligand Warhead
Solubility High (>200 mg/mL in water)Moderate (Good in DMSO/Water mixtures)
CAS No. 30827-99-7101366-48-9 (Free base) / 2172461-08-2 (HCl)
Structural Visualization

The following diagram illustrates the structural divergence and the resulting reactivity implications.

G cluster_0 AEBSF (Aromatic) cluster_1 P4SF (Aliphatic) AEBSF AEBSF (Aromatic Ring) Resonance Resonance Destabilization AEBSF->Resonance HighReactivity High Reactivity (Rapid Hydrolysis) Resonance->HighReactivity HighStability High Stability (Slow Hydrolysis) HighReactivity->HighStability Contrast: t1/2 (6h vs 48h) P4SF P4SF (Piperidine Ring) Inductive Inductive Effect (sp3 Carbon) P4SF->Inductive Inductive->HighStability

Figure 1: Structural causality linking scaffold type to hydrolytic stability.[1]

Stability & Reactivity Analysis

Hydrolytic Stability

Stability in aqueous buffer is the critical differentiator.[1] Sulfonyl fluorides degrade via hydrolysis to form the corresponding sulfonic acid and HF.[1]

  • AEBSF: At pH 7.0 (37°C), AEBSF has a half-life of ~6 hours .[1][2][3] At pH 8.6, this drops to ~2.3 hours .[1] This necessitates frequent re-addition during long protocols.[1]

  • P4SF: At pH 7.4, P4SF exhibits a half-life of ~48 hours .[1][4] This "sleeping beauty" profile allows it to remain intact in biological media until it encounters a specific binding pocket that positions it for reaction.[1]

Reactivity Specificity
  • Serine Targeting: Both compounds target the hydroxyl group of active-site Serine residues.[1]

    • AEBSF:[5][6][7] Reacts rapidly with Trypsin, Chymotrypsin, Plasmin, and Thrombin.[1][7] It is a "blunt instrument."[1]

    • P4SF: Shows IC50 values in the low micromolar range (Elastase 1.2 µM, Thrombin 4.7 µM) but is often used as a scaffold to build selective inhibitors by attaching recognition elements to the piperidine nitrogen.[1]

  • Off-Target (Lys/Tyr):

    • Both can modify Lysine (ε-amino) and Tyrosine (phenol) residues under basic conditions or if locally directed.[1] P4SF is increasingly used to target non-catalytic Lysines in kinase inhibitors.[1]

Experimental Protocols

Protocol A: Comparative Hydrolytic Stability Assay

Objective: To quantify the half-life (


) of sulfonyl fluorides in physiological buffer.[1]

Materials:

  • Compound (AEBSF and P4SF)[1]

  • Phosphate Buffered Saline (PBS), pH 7.4[1]

  • Internal Standard: Benzoic acid (non-reactive)[1]

  • HPLC or NMR spectrometer (

    
    F-NMR is preferred for direct S-F bond monitoring).[1]
    

Workflow:

  • Preparation: Dissolve internal standard in PBS.

  • Initiation: Add compound to PBS (Final conc: 1 mM) at

    
    . Maintain at 37°C.
    
  • Monitoring:

    • Method 1 (HPLC): Inject 10 µL aliquots every 60 mins. Monitor disappearance of the parent peak.[1]

    • Method 2 (

      
      F-NMR):  Acquire spectra every 30 mins. Track the shift from Sulfonyl Fluoride (
      
      
      
      ppm) to free Fluoride ion (
      
      
      ppm).[1]
  • Calculation: Plot

    
     vs. time. The slope 
    
    
    
    yields
    
    
    .[1]
Protocol B: Serine Protease Inhibition Efficiency

Objective: Determine


 against Trypsin.[1][4]

Materials:

  • Bovine Trypsin (0.1 µg/mL in 50 mM Tris-HCl, pH 8.0, 20 mM CaCl

    
    )[1]
    
  • Substrate: BAPNA (Nα-Benzoyl-DL-arginine 4-nitroanilide hydrochloride)[1]

  • Inhibitor Dilutions: 0.1 µM to 1000 µM.[1]

Step-by-Step:

  • Incubation: Mix 100 µL Trypsin solution with 10 µL inhibitor dilution. Incubate for 15 mins at 25°C.

    • Note: The 15-min pre-incubation allows the covalent bond to form.[1]

  • Reaction: Add 100 µL BAPNA substrate (1 mM).

  • Measurement: Monitor Absorbance at 405 nm (p-nitroaniline release) kinetically for 10 mins.

  • Analysis: Calculate residual enzyme activity (%) relative to DMSO control. Fit to a sigmoidal dose-response curve.

Decision Matrix: Which to Choose?

Application ScenarioRecommended ReagentRationale
Protein Purification (Cell Lysis)AEBSF High water solubility; rapid inactivation of proteases released during lysis.[1]
Covalent Fragment Screening P4SF Stability allows for long incubation times (24h+) without spontaneous hydrolysis false negatives.[1]
PROTAC Warhead Design P4SF Aliphatic sulfonyl fluorides are less prone to non-specific reaction with plasma proteins (HSA).[1]
Mass Spec Proteomics AEBSF Standard digestion protocols; predictable mass shift (+183 Da).[1]
SuFEx "Click" Chemistry P4SF Tunable reactivity; stable enough to survive synthetic modifications before activation.[1]
Mechanism of Action Diagram

The following graph depicts the covalent inhibition pathway common to both, highlighting the irreversible nature.

Reaction Enzyme Serine Protease (Active Site Ser-OH) Complex Michaelis Complex (Non-covalent) Enzyme->Complex + Inhibitor Inhibitor Sulfonyl Fluoride (R-SO2-F) Inhibitor->Complex TS Transition State (Pentacoordinate Sulfur) Complex->TS Nucleophilic Attack Product Sulfonylated Enzyme (Inactive) TS->Product S-F Bond Cleavage Leaving HF / F- TS->Leaving

Figure 2: Mechanism of covalent inactivation of Serine Proteases by Sulfonyl Fluorides.[1]

References

  • Hydrolysis Kinetics of AEBSF

    • Title: Hydrolysis-Kinetic Study of AEBSF, a Protease Inhibitor Used during Cell-Culture Processing.[1][3]

    • Source: PMC / NIH (2021).[1]

    • URL:[Link]

  • Piperidine-4-sulfonyl Fluoride Stability

    • Title: Stability and Cell Permeability of Sulfonyl Fluorides in the Design of Lys-Covalent Antagonists.
    • Source: ChemMedChem (2020).[1][7][8]

    • URL:[Link]

  • SuFEx Chemistry & Sulfonyl Fluorides

    • Title: Sulfur(VI) Fluoride Exchange (SuFEx): Another Good Reaction for Click Chemistry.[1]

    • Source: Angewandte Chemie Int.[1] Ed. (2014).[1][7]

    • URL:[Link][1]

  • General Reactivity of Sulfonyl Fluorides

    • Title: Sulfonyl fluorides as privileged warheads in chemical biology.[1][9]

    • Source: Molecular BioSystems (2015).[1]

    • URL:[Link]

Sources

Alternatives to Piperidine-4-sulfonyl fluoride hydrochloride: A Comparative Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical analysis of alternatives to Piperidine-4-sulfonyl fluoride hydrochloride (P-4-SF) .

While P-4-SF is a potent, highly stable, and cationic inhibitor designed for trypsin-like serine proteases, its availability and cost often necessitate alternatives. This analysis compares it against the industry standards: AEBSF , PMSF , and DFP , focusing on stability, specificity, and safety.

Executive Summary: The Landscape of Sulfonyl Fluorides

Piperidine-4-sulfonyl fluoride hydrochloride (P-4-SF) represents a specialized class of "next-generation" protease inhibitors. Structurally, it combines a rigid aliphatic ring with a cationic amine , granting it two distinct advantages:

  • High Hydrolytic Stability: The aliphatic sulfonyl fluoride bond is significantly more resistant to hydrolysis (t1/2 ~48h at pH 7.4) compared to aromatic analogs.

  • S1 Pocket Targeting: The charged piperidine ring mimics the side chains of Lysine/Arginine, driving high affinity for trypsin-like serine proteases.

When selecting an alternative, you are trading off between stability , solubility , and cost .

Quick Selection Matrix
FeaturePiperidine-4-SF (Reference)AEBSF (Best Alternative)PMSF (Budget Standard)DFP (Legacy/Toxic)
Primary Target Trypsin-like Serine ProteasesBroad Spectrum (Trypsin-like bias)Broad Spectrum (Chymotrypsin bias)Broad Spectrum
Mechanism Irreversible SulfonylationIrreversible SulfonylationIrreversible SulfonylationIrreversible Phosphorylation
Aqueous Stability High (~48 hrs @ pH 7.[1]4)Moderate (~6–8 hrs @ pH 7.4)Low (~1 hr @ pH 7.5)High (Days)
Solubility Water SolubleWater Soluble (up to 100 mM)Insoluble (Requires EtOH/DMSO)Water Soluble
Toxicity LowLowModerateExtreme (Neurotoxin)

Detailed Analysis of Alternatives

Option A: AEBSF (The "Gold Standard" Alternative)

Chemical Name: 4-(2-Aminoethyl)benzenesulfonyl fluoride hydrochloride Commercial Name: Pefabloc® SC[1]

AEBSF is the most direct functional alternative to P-4-SF. Like P-4-SF, it carries a cationic charge (ethylamine tail) that assists in binding to the aspartate residue in the S1 pocket of trypsin-like proteases.

  • Mechanism: The aromatic sulfonyl fluoride undergoes nucleophilic attack by the active site serine (Ser-195), forming a stable sulfonyl-enzyme adduct.

  • Pros:

    • Water Solubility: Eliminates the risk of inhibitor precipitation upon addition to aqueous buffers, a common failure mode with PMSF.[2]

    • Safety: Non-toxic compared to DFP and PMSF.[2][3]

    • Reversibility: Strictly irreversible, but the sulfonyl-enzyme bond is stable at physiological pH.

  • Cons:

    • Stability: While better than PMSF, the aromatic sulfonyl fluoride bond is more labile than the aliphatic bond in P-4-SF due to electron withdrawal by the benzene ring.

Option B: PMSF (The Traditional "Workhorse")

Chemical Name: Phenylmethanesulfonyl fluoride

PMSF is the historical standard but lacks the structural sophistication of P-4-SF. It is hydrophobic and neutral, making it less specific for trypsin-like enzymes and more effective against chymotrypsin-like enzymes (which prefer hydrophobic S1 pockets).

  • Pros:

    • Cost: Extremely inexpensive.

    • Availability: Ubiquitous in every biochemistry lab.

  • Cons:

    • Rapid Hydrolysis: Half-life is < 60 minutes at pH 7.5. It must be added immediately before use.

    • Solubility Issues: Must be dissolved in isopropanol, ethanol, or DMSO. Adding it to cold aqueous buffers often causes it to crystallize, rendering it inactive.

Option C: DFP (The "Nuclear" Option)

Chemical Name: Diisopropyl fluorophosphate

DFP is a highly potent organophosphate. While effective, it is structurally distinct (phosphorylating agent vs. sulfonylating agent).

  • Critical Warning: DFP is structurally related to nerve agents (Sarin). It causes delayed neurotoxicity. It should only be used if sulfonyl fluorides fail completely.

Mechanism of Action & Specificity

The efficacy of these inhibitors relies on the "Warhead" (Sulfonyl Fluoride) and the "Recognition Element" (The R-group).

Reaction Mechanism

The active site Serine hydroxyl group attacks the Sulfur(VI) atom, displacing fluoride.

G Figure 1: Mechanism of Irreversible Serine Protease Inhibition by Sulfonyl Fluorides cluster_0 Enzyme Active Site Serine Serine-195 (Nucleophile -OH) Inhibitor Sulfonyl Fluoride (R-SO2-F) Serine->Inhibitor Nucleophilic Attack His Histidine-57 (Base) His->Serine Activates Transition Transition State (Pentacoordinate) Inhibitor->Transition Complex Sulfonyl-Enzyme Adduct (Inactive) Transition->Complex Fluoride Fluoride Ion (Leaving Group) Transition->Fluoride Release

[1][4]

Specificity Mapping
  • P-4-SF & AEBSF: The cationic amine mimics the Arginine/Lysine side chain.

    • Target: Trypsin, Thrombin, Plasmin, Kallikrein.[1][2][3][5][6]

  • PMSF: The benzyl group mimics Phenylalanine/Tryptophan.

    • Target: Chymotrypsin, Subtilisin.

Experimental Data Comparison

The following data consolidates stability and inhibition metrics.

Table 1: Physicochemical Properties & Stability
CompoundMolecular WeightSolubility (Water)Half-life (pH 7.0, 25°C)Half-life (pH 8.0, 25°C)
P-4-SF ~203.6 DaHigh> 48 Hours ~2.3 Hours
AEBSF 239.7 Da> 100 mg/mL~12 Hours~40 Minutes
PMSF 174.2 Da< 1 mg/mL~110 Minutes~35 Minutes
Table 2: Inhibition Constants (k_inact/K_I)

Note: Higher values indicate more potent inhibition.

Target ProteaseAEBSF (M⁻¹s⁻¹)PMSF (M⁻¹s⁻¹)Interpretation
Trypsin 14.02.5AEBSF is ~5x more potent against Trypsin.
Chymotrypsin 18.7150.0PMSF is significantly better for Chymotrypsin.
Thrombin 1.60.2AEBSF is superior for Thrombin.

Recommended Protocols

Protocol A: Switching from P-4-SF to AEBSF

If your protocol calls for P-4-SF and you must use AEBSF, follow this workflow to ensure equivalent inhibition.

Reagents:

  • AEBSF Hydrochloride (Solid)[1]

  • Buffer (PBS or Tris, pH 7.0–7.5)

Steps:

  • Preparation: Prepare a 100 mM (100x) stock solution of AEBSF in water or buffer.

    • Note: Unlike PMSF, AEBSF is stable in water at acidic/neutral pH. You can store aliquots at -20°C.[3]

  • Working Concentration: The standard working concentration is 0.1 to 1.0 mM .[1]

    • Optimization: Because AEBSF is slightly less stable than P-4-SF over 24+ hours, replenish the inhibitor every 4–6 hours if performing long-duration dialysis or digestions.

  • Quenching: If downstream mass spectrometry is required, quench unreacted AEBSF by adding 50 mM Ammonium Bicarbonate or Tris (the primary amines will scavenge the fluoride).

Protocol B: Handling PMSF (The "Budget" Protocol)

Use this only if AEBSF/P-4-SF are unavailable.

  • Solvent: Dissolve PMSF in anhydrous Isopropanol or Ethanol to make a 200 mM stock.

  • Addition: Add to the lysate while vortexing .

    • Critical: Do not let the PMSF drop hit the buffer surface without mixing; it will form a "snowflake" precipitate instantly.

  • Timing: Use within 30 minutes of addition.

Decision Framework

Use this logic flow to select the correct inhibitor for your specific assay conditions.

DecisionTree Figure 2: Inhibitor Selection Logic Start Start: Select Inhibitor Solubility Is water solubility required? (e.g., cannot tolerate DMSO/EtOH) Start->Solubility Target Primary Protease Target? Solubility->Target Yes PMSF Select PMSF (Cost/Chymotrypsin Specific) Solubility->PMSF No (Solvent OK) Duration Experiment Duration > 12 Hours? Target->Duration Trypsin-like Target->PMSF Chymotrypsin-like AEBSF Select AEBSF (Best Balance) Duration->AEBSF No (Standard Lysis) P4SF Select Piperidine-4-SF (High Stability/Trypsin Specific) Duration->P4SF Yes (Need >24h stability)

References

  • VulcanChem. (n.d.). Piperidine-4-sulfonyl fluoride: Structural and Molecular Characteristics. Retrieved from

  • BenchChem. (2025).[5] A Comparative Guide to Serine Protease Inhibitors: 2-Phenoxyethane-1-sulfonyl Fluoride vs. PMSF. Retrieved from

  • Powers, J. C., Asgian, J. L., Ekici, O. D., & James, K. E. (2002).[1] Irreversible inhibitors of serine, cysteine, and threonine proteases.[1][4] Chemical Reviews, 102(12), 4639-4750.

  • Pentapharm. (n.d.).[1] Pefabloc® SC (AEBSF) Technical Data Sheet. Retrieved from

  • Gold, A. M., & Fahrney, D. (1964).[1] Sulfonyl Fluorides as Inhibitors of Esterases. Biochemistry, 3(6), 783–791.

  • Interchim. (n.d.). AEBSF: A very effective serine protease inhibitor.[2][3][5] Retrieved from

Sources

Orthogonal methods to confirm Piperidine-4-sulfonyl fluoride hydrochloride target engagement

Author: BenchChem Technical Support Team. Date: March 2026

The development of Targeted Covalent Inhibitors (TCIs) has experienced a renaissance, largely driven by the adoption of Sulfur(VI) Fluoride Exchange (SuFEx) chemistry. Among the most versatile building blocks in this space is Piperidine-4-sulfonyl fluoride hydrochloride (CAS: 2172461-08-2). The piperidine nitrogen serves as an ideal synthetic handle for attaching target-directed ligands, while the sulfonyl fluoride acts as a latent warhead.

Unlike highly reactive electrophiles (e.g., acrylamides) that indiscriminately attack cysteines, sulfonyl fluorides are remarkably stable in aqueous environments. They rely on a proximity-enabled, two-step kinetic mechanism: they only become reactive when the ligand moiety binds to the target protein, placing the warhead in precisely the right microenvironment to undergo base-catalyzed fluoride displacement by a nucleophilic residue (typically Tyrosine, Lysine, Serine, or Histidine) [1].

However, proving that your piperidine-4-sulfonyl fluoride derivative has successfully and selectively engaged its target requires rigorous, multi-tiered validation. Relying on a single biochemical assay risks false positives driven by assay artifacts or non-specific aggregation. As a standard in modern chemical biology, target engagement (TE) must be validated using a self-validating system of orthogonal methods .

Below is a comprehensive guide comparing the three most robust orthogonal methods for confirming SuFEx target engagement, complete with causality-driven protocols and quantitative comparisons.

The Logic of Orthogonal Validation

To definitively prove target engagement, a validation cascade must answer three distinct questions:

  • Biophysical: Does the probe form a 1:1 covalent bond with the target? (Intact Mass Spectrometry)

  • Physiological: Does this binding occur in the complex environment of a live cell? (Cellular Thermal Shift Assay - CETSA)

  • Chemoproteomic: Is the binding selective across the entire proteome? (Competitive Activity-Based Protein Profiling - ABPP)

Orthogonal workflow for validating SuFEx-based covalent target engagement.

Method 1: Intact Mass Spectrometry (The Biophysical Anchor)

Intact protein MS is the gold standard for confirming the exact stoichiometry of covalent modification. When a piperidine-4-sulfonyl fluoride probe reacts with a protein, it loses a fluoride ion (19 Da) and forms a sulfonate or sulfonamide linkage, resulting in a predictable mass shift [2].

The Causality of the Protocol: Unlike reversible inhibitors, sulfonyl fluorides form a permanent covalent bond. However, artifactual labeling can occur during the electrospray ionization (ESI) process due to rapid droplet concentration. Therefore, quenching the reaction with formic acid prior to injection is non-negotiable; it protonates nucleophilic residues, effectively freezing the SuFEx reaction and ensuring the observed stoichiometry reflects the true aqueous solution state.

Step-by-Step Methodology:

  • Protein Preparation: Dilute recombinant target protein to 2 µM in a mass-spec compatible buffer (e.g., 20 mM Ammonium Acetate, pH 7.4). Avoid primary amine buffers like Tris, which can act as competitive nucleophiles.

  • Incubation: Add the piperidine-4-sulfonyl fluoride probe at a 5-fold molar excess (10 µM). Incubate at 37°C for 1 to 4 hours.

  • Acidic Quench (Critical Step): Terminate the reaction by adding Formic Acid to a final concentration of 0.5% (v/v). This drops the pH < 3, protonating target Tyrosine/Lysine residues and preventing ionization-induced artifacts.

  • Desalting & LC-MS: Pass the sample through a C4 ZipTip to remove excess unreacted probe and salts. Inject onto a high-resolution Q-TOF or Orbitrap mass spectrometer.

  • Deconvolution: Use maximum entropy algorithms to deconvolute the raw multiply-charged spectra to zero-charge mass. Look for a mass shift equal to: [Mass of Probe] - 19.00 Da (Fluoride).

Method 2: Cellular Thermal Shift Assay (CETSA)

While MS proves the probe can react with the target in a tube, proves it does react in the complex, competitive environment of a living cell [3].

The Causality of the Protocol: Proteins unfold and aggregate when heated. When a ligand binds a protein, it thermodynamically stabilizes the folded state, increasing its melting temperature (


). Because SuFEx probes form irreversible covalent bonds, they typically yield a massive thermal shift (

) compared to reversible binders. By separating the aggregated (unfolded) protein from the soluble (folded) protein via centrifugation, we can quantify target engagement label-free.

Step-by-Step Methodology:

  • Cellular Incubation: Treat live cells (e.g., HEK293T) with 1-10 µM of your piperidine-4-sulfonyl fluoride probe or a DMSO vehicle control for 2 hours.

  • Aliquoting & Thermal Gradient: Harvest the cells, wash with PBS, and divide into 8-10 aliquots. Subject each aliquot to a distinct temperature (e.g., 40°C to 65°C) in a PCR thermocycler for exactly 3 minutes.

  • Lysis: Cool the samples to room temperature. Add a mild lysis buffer (e.g., 0.4% NP-40 in PBS with protease inhibitors) and subject to three freeze-thaw cycles using liquid nitrogen to ensure complete lysis without denaturing the remaining soluble proteins.

  • Separation: Centrifuge at 100,000 x g for 20 minutes at 4°C. The covalent probe-target complex will remain in the soluble supernatant at higher temperatures than the unliganded vehicle control.

  • Quantification: Analyze the soluble fractions via Western Blot or quantitative multiplexed proteomics to calculate the shift in

    
    .
    

Method 3: Competitive Activity-Based Protein Profiling (ABPP)

To ensure your probe isn't indiscriminately reacting with every nucleophile in the proteome, is required. This method utilizes a "click-chemistry" compatible, broad-spectrum sulfonyl fluoride probe (containing an alkyne tag) to map proteome-wide occupancy [4].

The Causality of the Protocol: If your specific piperidine-4-sulfonyl fluoride probe successfully engages its intended target in vivo, it will permanently block that specific nucleophilic site. When you subsequently lyse the cells and add a broad-spectrum, alkyne-tagged SuFEx probe, it will label all available nucleophiles in the proteome—except the one your probe already occupied. A reduction in the MS signal for your target protein (compared to vehicle) proves in situ occupancy.

Step-by-Step Methodology:

  • In Situ Competition: Treat live cells with your un-tagged piperidine-4-sulfonyl fluoride probe (1 µM) or DMSO for 4 hours.

  • Broad-Spectrum Labeling: Lyse the cells and treat the proteome with a broad-spectrum alkyne-tagged sulfonyl fluoride probe (10 µM) for 1 hour.

  • Click Chemistry (CuAAC): Perform Copper-catalyzed Azide-Alkyne Cycloaddition to attach a biotin-azide tag to all alkyne-labeled proteins. (Reagents: 1 mM CuSO4, 1 mM TCEP, 100 µM TBTA, 100 µM Biotin-PEG3-Azide).

  • Enrichment & Digestion: Precipitate the proteins, resuspend, and incubate with Streptavidin-agarose beads to pull down biotinylated proteins. Perform on-bead trypsin digestion.

  • Proteomic Analysis: Analyze the resulting peptides via LC-MS/MS. A successful specific target engagement will show a >80% reduction in spectral counts for your target protein in the probe-treated sample versus the DMSO control, with minimal changes to off-target proteins.

Reaction Mechanism Visualization

Understanding the kinetics of the SuFEx reaction is crucial for optimizing incubation times in the above protocols. The reaction is not a simple bimolecular collision; it is a proximity-driven event [5].

Two-step proximity-enabled SuFEx reaction mechanism in a protein context.

Quantitative Method Comparison

To aid in experimental design, the following table synthesizes the performance metrics, limitations, and outputs of the three orthogonal methods discussed.

ParameterIntact Mass SpectrometryCellular Thermal Shift Assay (CETSA)Competitive ABPP
Primary Output Exact stoichiometry & mass shiftTarget thermal stabilization (

)
Proteome-wide target occupancy
Biological Context In vitro (Purified recombinant)In situ (Live cells or tissue)In situ (Live cells) followed by lysate
Throughput High (Minutes per sample)Medium (Hours per 96-well plate)Low (Days for LC-MS/MS proteomics)
Limit of Detection ~10-50 fmol of purified protein~1 ng of target protein (via Western)~100 amol of digested peptide
False Positive Risk Moderate (ESI-induced artifacts)Low (Requires vehicle control baseline)Low (Highly specific MS/MS sequencing)
Probe Modification None requiredNone requiredRequires clickable broad-spectrum competitor
Key Advantage Direct biophysical proof of covalencyPhysiologically relevant, label-freeUnbiased mapping of off-target liabilities

Conclusion

Validating the target engagement of probes derived from Piperidine-4-sulfonyl fluoride hydrochloride cannot be achieved through a single lens. By combining the biophysical precision of Intact MS, the physiological relevance of CETSA, and the unbiased proteome-wide mapping of Competitive ABPP, researchers can establish a self-validating, highly trustworthy data package that definitively proves targeted covalent engagement.

References

  • Advances in sulfonyl exchange chemical biology: expanding druggable target space. Royal Society of Chemistry (Chemical Society Reviews). Available at:[Link]

  • Mass spectrometry-based Cellular Thermal Shift Assay (CETSA®) for target deconvolution in phenotypic drug discovery. ELRIG. Available at:[Link]

  • Quantifying drug-target engagement in live cells using sulfonyl fluoride chemical probes. Methods in Enzymology (PubMed). Available at: [Link]

  • The proximity-enabled sulfur fluoride exchange reaction in the protein context. National Institutes of Health (PMC). Available at:[Link]

A Researcher's Guide to Cell Permeability Assays for Piperidine-4-sulfonyl Fluoride (Pip-SF) Covalent Probes

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Unique Challenge of a Covalent Probe

Piperidine-4-sulfonyl fluoride hydrochloride (Pip-SF) and its derivatives are gaining prominence as powerful chemical probes. The sulfonyl fluoride (SF) moiety is a privileged electrophile that can form stable, covalent bonds with nucleophilic amino acid residues like lysine, tyrosine, and serine in a protein's binding site.[1][2][3] This covalent and often irreversible interaction provides exceptional potency, prolonged duration of action, and the ability to study protein dynamics in ways that reversible inhibitors cannot.

However, the very reactivity that makes Pip-SF probes valuable also presents a significant challenge for one of the most critical early-stage assessments: cell permeability. A probe is only useful if it can cross the cell membrane to engage its intracellular target. For covalent probes, we are not merely measuring passive diffusion; we are assessing a molecule's ability to arrive at its destination intact, without indiscriminately reacting with off-target cellular components along the way.

This guide provides an in-depth comparison of the primary in vitro permeability assays, offering researchers the technical details and causal reasoning needed to select and execute the most appropriate method for their Pip-SF-based probes. We will move beyond standard protocols to address the specific nuances of handling these reactive molecules, ensuring that the data generated is both accurate and meaningful.

Pillar 1: A Comparative Analysis of Permeability Models

The choice of a permeability assay is a trade-off between biological complexity, throughput, and the specific question being asked. For a Pip-SF probe, the primary questions are:

  • Can the probe passively diffuse across a lipid bilayer?

  • Is its transport influenced by cellular machinery (e.g., efflux pumps)?

  • How much of the probe is lost to non-specific reactivity before reaching the target compartment?

We will compare three workhorse assays in the context of these questions: the Parallel Artificial Membrane Permeability Assay (PAMPA), the Caco-2 cell monolayer assay, and the Madin-Darby Canine Kidney (MDCK) cell monolayer assay.

Parallel Artificial Membrane Permeability Assay (PAMPA)

PAMPA is a cell-free model that exclusively measures passive diffusion.[4] An artificial membrane, typically composed of phospholipids dissolved in an organic solvent (e.g., dodecane), is created on a filter support, separating a donor and an acceptor well.[4][5]

  • Core Principle: Measures the rate at which a compound diffuses from the donor well, through the lipid membrane, and into the acceptor well, driven solely by the concentration gradient.

  • Expertise & Causality: The primary strength of PAMPA is its simplicity. By eliminating all biological variables like transporters and metabolism, it isolates a compound's intrinsic ability to permeate a lipid environment.[6] This makes it an excellent, cost-effective, and high-throughput first-pass screen to determine if a Pip-SF probe has the fundamental physicochemical properties required for passive cell entry. A compound that fails in PAMPA is highly unlikely to be passively permeable in a cellular context.

  • Trustworthiness (Self-Validation): The integrity of the artificial membrane can be checked using a membrane-impermeable marker, such as Lucifer Yellow.[6] Additionally, high compound recovery (mass balance) is a critical validation step, especially for reactive probes. Low recovery suggests the probe may be binding to the lipids or the plasticware.

Caco-2 Cell Monolayer Assay

The Caco-2 assay is the industry gold standard for predicting human intestinal absorption of drugs.[7][8] These human colon adenocarcinoma cells are cultured on a semi-permeable Transwell™ insert for over 21 days, during which they differentiate into a polarized monolayer of enterocytes with tight junctions and a host of clinically relevant transporters, including efflux pumps like P-glycoprotein (P-gp).[9][10]

  • Core Principle: Measures the passage of a compound across a living, polarized cell monolayer, accounting for passive diffusion, paracellular flux (passage between cells), and active transport (uptake and efflux).[8][10]

  • Expertise & Causality: The Caco-2 model provides a much more physiologically relevant barrier than PAMPA.[11] It allows for the determination of an efflux ratio (ER) by measuring permeability in both directions: apical-to-basolateral (A-B), mimicking gut-to-blood transport, and basolateral-to-apical (B-A), mimicking efflux back into the gut lumen.[8][12] An ER significantly greater than 2 is a strong indicator that the Pip-SF probe is a substrate for an efflux transporter like P-gp, which could prevent it from reaching effective intracellular concentrations.[13]

  • Trustworthiness (Self-Validation): Monolayer integrity is paramount and is validated using two key metrics:

    • Trans-Epithelial Electrical Resistance (TEER): A measure of the ionic resistance across the monolayer. A high and stable TEER value indicates the formation of robust tight junctions.[12][14]

    • Lucifer Yellow Flux: A post-assay check where the passage of the membrane-impermeable Lucifer Yellow dye is measured. Low flux confirms that the monolayer was not compromised during the experiment.[12]

MDCK Cell Monolayer Assay

Madin-Darby Canine Kidney (MDCK) cells are another popular choice for permeability screening. They form tight, polarized monolayers more quickly than Caco-2 cells (5-7 days) and are often genetically engineered to overexpress a specific human transporter, such as MDR1 (P-gp), making them a powerful tool for studying drug efflux.[13][14][15]

  • Core Principle: Similar to the Caco-2 assay, but often used to investigate the interaction of a compound with a specific, overexpressed transporter.[12]

  • Expertise & Causality: The primary advantage of the MDCK-MDR1 assay is its speed and specificity for P-gp.[11][14] If a Pip-SF probe shows a high efflux ratio in this model, it provides definitive evidence of it being a P-gp substrate. This is a cleaner, more targeted experiment than in Caco-2 cells, which express a variety of transporters. This makes the MDCK assay an excellent follow-up to either a PAMPA or Caco-2 screen to de-risk or mechanistically understand efflux liabilities.

  • Trustworthiness (Self-Validation): The same integrity checks used for Caco-2 assays—TEER and Lucifer Yellow flux—are essential for validating MDCK monolayers.[12][16]

Pillar 2: Data & Comparative Performance

The performance of these assays must be evaluated based on the specific needs of the research program. Below is a guide to their relative strengths and weaknesses, followed by a table of expected data for a hypothetical Pip-SF probe.

FeaturePAMPACaco-2 AssayMDCK-MDR1 Assay
Principle Passive Diffusion (Artificial)Passive, Paracellular, Active TransportPassive, Paracellular, Specific Active Transport
Biological Relevance Low (no transporters/metabolism)High (human intestinal model)[11]Medium (canine kidney, but human transporter)
Throughput HighLowMedium
Culture Time N/A (minutes to prepare)21-28 days[9][10]5-7 days[10]
Cost LowHighMedium
Key Output Passive Permeability (Pe)Apparent Permeability (Papp), Efflux Ratio (ER)Apparent Permeability (Papp), P-gp specific ER
Best Use for Pip-SF Initial screen for passive permeability"Gold standard" assessment of net permeability and general effluxSpecific investigation of P-gp mediated efflux
Hypothetical Experimental Data for a Pip-SF Probe

This table illustrates a potential outcome for a moderately permeable Pip-SF probe that is also a substrate for efflux pumps.

AssayParameterResultInterpretation
PAMPA Pₑ (10⁻⁶ cm/s)8.5The probe has good intrinsic passive permeability.
Recovery (%)88%Acceptable recovery; minimal non-specific binding to the assay system.
Caco-2 Papp (A-B) (10⁻⁶ cm/s)1.2Low apparent permeability in the absorptive direction.
Papp (B-A) (10⁻⁶ cm/s)9.8High apparent permeability in the efflux direction.
Efflux Ratio (ER)8.2The probe is a strong substrate for active efflux.[13]
Recovery (%)75%Lower recovery suggests some intracellular binding/reaction or metabolism.
MDCK-MDR1 Papp (A-B) (10⁻⁶ cm/s)1.5Low apparent permeability, consistent with Caco-2.
Papp (B-A) (10⁻⁶ cm/s)11.5High apparent permeability in the efflux direction.
Efflux Ratio (ER)7.7Confirms the probe is a P-gp substrate.
MDCK-MDR1 Papp (A-B) with Verapamil7.9Permeability is restored in the presence of a P-gp inhibitor.
(+ Inhibitor) Efflux Ratio (ER) with Verapamil1.1Efflux is abolished, confirming P-gp mediated transport.

Pillar 3: Experimental Workflows & Protocols

The following sections provide detailed workflows and protocols. Crucial Note for Pip-SF Probes: Due to their reactive nature, sample analysis should be performed promptly via LC-MS/MS to minimize degradation. The stability of the probe in the assay buffer should be confirmed beforehand.

Workflow & Logic Diagrams

A logical approach to selecting the right assay is critical for efficient resource allocation.

Caption: Decision tree for selecting the appropriate permeability assay.

Caption: General workflow for Caco-2 and MDCK Transwell™ permeability assays.

Protocol 1: PAMPA

Objective: To determine the passive permeability (Pe) of a Pip-SF probe.

Methodology:

  • Membrane Preparation: Pipette 5 µL of a lipid solution (e.g., 2% w/v phosphatidylcholine in dodecane) onto the filter of each well in the donor plate. Allow it to permeate for 5 minutes.[5]

  • Acceptor Plate: Add 300 µL of assay buffer (e.g., PBS, pH 7.4) to each well of the acceptor plate.

  • Dosing Solution: Prepare the Pip-SF probe in assay buffer at a final concentration of 10-100 µM. Causality Note: Including a small percentage of a co-solvent like DMSO (e.g., 1%) is acceptable for solubility but should be kept consistent across all wells.

  • Assay Start: Add 150-200 µL of the dosing solution to the donor plate wells. Carefully place the donor plate onto the acceptor plate, creating the "sandwich".

  • Incubation: Incubate the plate assembly at room temperature for 4-16 hours in a sealed container with a wet paper towel to prevent evaporation.[5]

  • Sampling: After incubation, separate the plates. Collect samples from both the donor and acceptor wells for analysis.

  • Analysis: Quantify the concentration of the Pip-SF probe in the initial dosing solution, the final donor solution, and the acceptor solution using a validated LC-MS/MS method.

  • Calculation: Calculate the permeability coefficient (Pe) and percent recovery.

Protocol 2: Caco-2 / MDCK Bidirectional Assay

Objective: To determine the apparent permeability (Papp) and efflux ratio (ER) of a Pip-SF probe.

Methodology:

  • Cell Culture: Seed Caco-2 or MDCK cells onto 24-well Transwell™ inserts and culture until a confluent monolayer is formed, as confirmed by microscopy and TEER measurements.[9][10] A TEER value >200 Ω·cm² is typically required.[14]

  • Monolayer Preparation: On the day of the experiment, wash the cell monolayers on both the apical and basolateral sides with pre-warmed (37°C) transport buffer (e.g., Hanks' Balanced Salt Solution with HEPES, pH 7.4). Equilibrate for 30 minutes at 37°C.

  • TEER Measurement: Measure the TEER of each well immediately before adding the compound to ensure monolayer integrity.[12][17]

  • Dosing Solution: Prepare a 10 µM solution of the Pip-SF probe in transport buffer.

  • Assay Initiation (A-B): For apical-to-basolateral assessment, add the dosing solution to the apical chamber and fresh transport buffer to the basolateral chamber.

  • Assay Initiation (B-A): For basolateral-to-apical assessment, add the dosing solution to the basolateral chamber and fresh transport buffer to the apical chamber.[17]

  • Incubation: Incubate the plates at 37°C with gentle shaking (e.g., 50 rpm) for 120 minutes.[12]

  • Sampling: At t=120 min, take samples from both the apical and basolateral chambers for all wells. Also, retain an aliquot of the initial dosing solution (t=0).

  • Monolayer Integrity Check: After sampling, wash the monolayers and add a solution containing Lucifer Yellow. Incubate for 1 hour and measure the amount of dye that has passed through the monolayer to confirm integrity post-experiment.

  • Analysis & Calculation: Quantify the Pip-SF probe concentration in all samples via LC-MS/MS. Calculate the Papp values for both A-B and B-A directions, the efflux ratio (Papp B-A / Papp A-B), and percent recovery.

Conclusion: An Integrated Strategy for Covalent Probes

No single assay can provide a complete picture of a compound's permeability. For novel and reactive probes like those based on Piperidine-4-sulfonyl fluoride, a tiered and logical approach is essential.

  • Start with PAMPA: Use it as a rapid, high-throughput filter to confirm basic passive permeability. If a probe fails here, it is unlikely to succeed in more complex models.

  • Advance to Caco-2: If passive permeability is established, use the Caco-2 assay to obtain a holistic, physiologically relevant view of permeability, including potential interactions with multiple human transporters.

  • Clarify with MDCK-MDR1: If the Caco-2 assay reveals a high efflux ratio, use the MDCK-MDR1 assay (with and without a known inhibitor) to confirm if P-gp is the specific culprit.

By understanding the causality behind each experimental system and implementing the rigorous, self-validating protocols described, researchers can confidently characterize the cell permeability of their Pip-SF probes. This foundational data is critical for interpreting cellular activity, guiding medicinal chemistry efforts, and ultimately developing covalent probes that can successfully engage their targets in the complex environment of a living cell.

References

  • DB-ALM Protocol n° 142: Permeability Assay on Caco-2 Cells. (2013). European Commission Joint Research Centre.
  • Comparison of MDCK-MDR1 and Caco-2 Cell-Based Permeability Assays. (n.d.). BioIVT.
  • Caco2 assay protocol. (n.d.). University of Washington.
  • MDCK-MDR1 Permeability Assay. (n.d.). AxisPharm.
  • Parallel Artificial Membrane Permeability Assay (PAMPA) Protocol. (n.d.).
  • Caco-2 Permeability Assay. (n.d.). Enamine.
  • MDCK Permeability Assay. (2026). Domainex.
  • PAMPA Protocol for Passive Permeability Assessment. (2026). Smolecule.
  • Caco-2 Permeability In Vitro Assay. (n.d.). Charnwood Discovery.
  • Automated Permeability Assays for Caco-2 and MDCK Cells. (n.d.). Diva-Portal.org.
  • Parallel Artificial Membrane Permeability Assay (PAMPA). (n.d.). Evotec.
  • MDCK-MDR1 Permeability Assay. (n.d.).
  • How to perform the MDCK Permeability experiment in drug discovery. (2023). YouTube.
  • MDCK-MDR1 Permeability Assay. (n.d.). Evotec.
  • PAMPA Permeability Assay Protocol. (n.d.). Technology Networks.
  • Piperidine-4-sulfonyl fluoride () for sale. (n.d.). Vulcanchem.
  • Barrier Formation and Permeability Assays using Millicell® Hanging Cell Culture Inserts. (n.d.). MilliporeSigma.
  • Stability and cell permeability of sulfonyl fluorides in the design of Lys-covalent antagonists of protein-protein interactions. (2020). PMC.
  • Stability and Cell Permeability of Sulfonyl Fluorides in the Design of Lys-Covalent Antagonists of Protein-Protein Interactions. (2020). PubMed.
  • AISF: A Solid Alternative to Sulfuryl Fluoride Gas. (n.d.). Sigma-Aldrich.
  • Advances in sulfonyl exchange chemical biology: expanding druggable target space. (n.d.). Royal Society of Chemistry.
  • Advances in sulfonyl exchange chemical biology: expanding druggable target space. (n.d.). PMC.
  • AEBSF - Wikipedia. (n.d.). Wikipedia.
  • An In-depth Technical Guide to Preliminary Studies Using AEBSF Hydrochloride for Enzyme Inhibition. (2025). Benchchem.

Sources

Safety Operating Guide

Piperidine-4-sulfonyl fluoride hydrochloride proper disposal procedures

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, the management of highly reactive intermediates like Piperidine-4-sulfonyl fluoride hydrochloride (CAS: 2172461-08-2) requires a rigorous, scientifically grounded approach. Sulfonyl fluorides have gained immense popularity due to Sulfur(VI) Fluoride Exchange (SuFEx) click chemistry; however, their unique stability profile demands specific disposal and quenching protocols to prevent downstream hazards in laboratory waste streams.

The following guide details the causality behind the reactivity of this compound and provides a self-validating, step-by-step protocol for its safe neutralization and disposal in a professional laboratory setting.

Hazard Profile and Mechanistic Causality

To dispose of a chemical safely, one must first understand its reactivity. Piperidine-4-sulfonyl fluoride hydrochloride presents a dual hazard profile:

  • The Hydrochloride Salt: The presence of the HCl salt makes the bulk material acidic. If disposed of directly into general organic waste containing incompatible basic or reactive materials, it can trigger localized exothermic acid-base reactions.

  • The Sulfonyl Fluoride (-SO₂F) Moiety: Unlike sulfonyl chlorides, which hydrolyze rapidly in ambient moisture, sulfonyl fluorides are remarkably stable to neutral water and mild conditions. However, under strongly basic conditions, the S-F bond undergoes nucleophilic attack, releasing fluoride ions (

    
    ) and forming the corresponding sulfonate salt[1].
    

If unquenched sulfonyl fluorides are disposed of in mixed aqueous waste, slow hydrolysis over time can generate hydrofluoric acid (HF) or free fluoride ions in the waste carboy, posing severe exposure risks to Environmental Health and Safety (EHS) personnel and potentially degrading glass waste containers[2].

Table 1: Physicochemical and Hazard Summary
Property / HazardSpecificationOperational Implication
CAS Number 2172461-08-2[3]Use for strict EHS waste logging.
Physical State SolidRequires dissolution prior to liquid quenching.
Reactivity Stable in neutral

; highly reactive with strong bases.
Must be actively hydrolyzed (quenched) before disposal.
Byproducts of Quench Piperidine-4-sulfonate,

,

Waste must be stored in fluoride-compatible containers (HDPE).

Experimental Protocol: Active Quenching and Disposal

Prerequisites & PPE: This procedure must be conducted entirely within a certified chemical fume hood. The operator must wear a lab coat, chemical-splash goggles, and heavy-duty nitrile or neoprene gloves.

Scientific Rationale: The goal of this protocol is to force the complete hydrolysis of the sulfonyl fluoride into a benign sulfonate salt before it enters the institutional waste stream. We utilize a biphasic or co-solvent approach because the starting material is a solid; direct addition of the solid to an aqueous base can cause "clumping" (occlusion), where the outside of the solid reacts and forms a protective barrier, leaving unreacted sulfonyl fluoride trapped inside.

Step-by-Step Methodology
  • Preparation of the Quench Bath:

    • In a suitably sized Erlenmeyer flask equipped with a magnetic stir bar, prepare an excess of 1M Sodium Hydroxide (NaOH) or saturated aqueous Sodium Carbonate (

      
      ).
      
    • Volume calculation: Use at least 5-10 molar equivalents of base relative to the sulfonyl fluoride to ensure complete neutralization of the HCl salt and rapid hydrolysis of the S-F bond.

  • Solubilization of the Waste:

    • Dissolve or suspend the Piperidine-4-sulfonyl fluoride hydrochloride waste in a minimum volume of a water-miscible organic solvent (e.g., Tetrahydrofuran (THF) or Isopropanol).

  • Controlled Addition:

    • Place the basic quench bath on a magnetic stir plate and begin vigorous stirring.

    • Using an addition funnel or pipette, slowly add the dissolved sulfonyl fluoride solution to the basic aqueous bath.

    • Causality: Slow addition controls the exothermic neutralization of the HCl salt and prevents localized boiling or splattering.

  • Hydrolysis Maturation:

    • Allow the mixture to stir at room temperature for at least 2 to 4 hours, or ideally overnight.

    • Validation: To ensure the protocol is self-validating, you can spot the reaction mixture on a TLC plate against a reference standard of the starting material. The disappearance of the high-Rf sulfonyl fluoride spot confirms complete destruction of the hazardous moiety.

  • Waste Segregation and Containment:

    • Once hydrolysis is complete, the solution contains piperidine-4-sulfonate, sodium chloride, sodium fluoride, and the organic co-solvent.

    • Transfer the mixture to a High-Density Polyethylene (HDPE) waste container. Do not use glass containers, as the generated fluoride ions can slowly etch silica glass over time, compromising the structural integrity of the container[2].

    • Label the container strictly according to institutional guidelines (e.g., "Aqueous Basic Waste: Contains Fluoride Salts, THF, Piperidine derivatives")[4].

Workflow Visualization

The following diagram illustrates the logical progression of the quenching protocol, emphasizing the critical transition from a reactive solid to a stable, disposable aqueous stream.

G Start Solid Chemical Waste Piperidine-4-sulfonyl fluoride HCl Dissolve Solubilization Dissolve in THF or Isopropanol Start->Dissolve Quench Active Hydrolysis Slow addition to 1M NaOH (aq) Dissolve->Quench Stir Maturation Stir 2-4 hours to ensure S-F cleavage Quench->Stir Waste Final Containment Collect in HDPE (Fluoride Compatible) Stir->Waste

Caption: Step-by-step hydrolysis and disposal workflow for sulfonyl fluoride waste.

Institutional Compliance and EHS Handoff

After the chemical has been safely quenched, the resulting mixture falls under standard hazardous waste regulations. Under no circumstances should this aqueous mixture be disposed of down the laboratory drain[4]. The presence of synthetic organic derivatives and fluoride salts requires professional incineration or specialized chemical treatment by your institution's EHS department. Always consult your specific institutional guidelines regarding the maximum accumulation time (typically 90 days for hazardous waste) and volume limits for satellite accumulation areas[2].

References

  • University of California, San Diego (UCSD). (2024). How to Store and Dispose of Extremely Hazardous Chemical Waste. Environment, Health & Safety. Retrieved from [Link]

  • Korea Advanced Institute of Science and Technology (KAIST). Laboratory waste disposal guide. Retrieved from [Link]

Sources

Personal protective equipment for handling Piperidine-4-sulfonyl fluoride hydrochloride

Author: BenchChem Technical Support Team. Date: March 2026

Advanced Operational Guide: Handling Piperidine-4-sulfonyl fluoride hydrochloride in SuFEx Click Chemistry

Piperidine-4-sulfonyl fluoride hydrochloride (CAS: 2172461-08-2)[1] is a highly versatile building block utilized extensively in Sulfur(VI) Fluoride Exchange (SuFEx) click chemistry. While SuFEx is celebrated for its high orthogonality and efficiency in drug discovery[2], the reagents present unique, often underestimated safety challenges.

As an application scientist, it is critical to understand that you are not just handling a standard organic salt; you are managing a latent source of hydrogen fluoride (HF)[2]. This guide provides the mechanistic reasoning, precise Personal Protective Equipment (PPE) matrices, and self-validating operational protocols required to handle this compound safely and effectively.

Hazard Causality & Chemical Risk Profile

To design a safe workflow, one must understand the chemical behavior of the S(VI)-F bond. Under neutral conditions, the sulfur-fluoride bond in Piperidine-4-sulfonyl fluoride is kinetically stable and highly resilient to oxidation, reduction, and thermolysis[2].

However, the hazard profile drastically changes under two conditions:

  • Catalytic Activation: The addition of Lewis bases (e.g., DBU, BTMG) or tertiary amines (e.g., Et₃N) unleashes the electrophilicity of the S-F bond[2]. As the click reaction proceeds, fluoride is expelled, generating stoichiometric amounts of highly toxic and corrosive HF in situ[2][3].

  • Hygroscopic Hydrolysis: Because this compound is a hydrochloride salt, it is inherently acidic and prone to absorbing ambient moisture. Uncontrolled exposure to water can lead to slow hydrolysis, degrading the reagent and causing dangerous pressure buildup of HF and HCl gases inside sealed storage vessels[4][5].

Quantitative Data & PPE Matrix

Standard laboratory PPE is insufficient for SuFEx workflows involving sulfonyl fluorides due to the risk of HF exposure, which can cause severe, delayed tissue necrosis and systemic hypocalcemia[4].

Table 1: Physical Properties & Storage Parameters

Parameter Value / Specification
CAS Number 2172461-08-2[1]
Molecular Weight 203.66 g/mol [1]
Storage Temperature Cool, dry, well-ventilated area (Protect from light/moisture)[6]

| Atmosphere | Store under inert gas (Argon/Nitrogen) to prevent hydrolysis |

Table 2: Task-Specific PPE Matrix

Protection Zone Equipment Specification Causality / Rationale
Hands (Primary) Double-gloving: Nitrile (inner) + Butyl Rubber (outer) Nitrile provides dexterity but is rapidly permeated by HF. Butyl rubber provides essential resistance against acidic fluoride byproducts.
Eyes/Face Unvented chemical splash goggles + Full face shield HF vapor can cause severe corneal damage. A face shield alone does not prevent vapor ingress[6][7].
Body Heavy-duty Neoprene or Rubber apron over a Tyvek lab coat Standard cotton lab coats absorb acidic spills, holding the corrosive agent against the skin.

| Respiratory | Class II Type B2 Fume Hood (100 fpm face velocity) | Mandatory for all handling. Evacuate immediately if ventilation fails[4][6]. |

Experimental Protocol: Safe Execution of a SuFEx Reaction

To ensure safety, the experimental protocol must be a self-validating system where the hazardous byproduct (HF) is neutralized concurrently with its generation.

Step 1: Preparation & Moisture Control

  • Flame-dry all glassware and cool under a continuous stream of Argon.

  • Weigh the Piperidine-4-sulfonyl fluoride hydrochloride inside a glovebox or use a static-free weighing station within a fume hood, utilizing non-sparking tools[7].

Step 2: Reaction Assembly

  • Dissolve the sulfonyl fluoride and your target nucleophile (e.g., an aryl silyl ether or amine) in an anhydrous, degassed solvent (typically MeCN or DMF)[2][8].

  • Safety Checkpoint: Ensure a calcium-based quenching agent (e.g., solid Ca(OH)₂ or CaO) is pre-weighed and staged inside the fume hood before proceeding to Step 3.

Step 3: Catalytic Initiation

  • Slowly add the base catalyst (e.g., 10–30 mol% DBU) dropwise via syringe[2].

  • Mechanistic Note: The reaction will proceed rapidly (often within minutes)[3]. Do not seal the reaction vessel tightly; use a bubbler to safely vent any displaced gases while maintaining the inert atmosphere.

Step 4: In-Situ Quenching & Workup (Critical)

  • Before exposing the reaction mixture to ambient air or aqueous workup, add the pre-weighed Ca(OH)₂ directly into the reaction flask.

  • Causality: This forces an immediate acid-base reaction with the dissolved HF, precipitating it as inert, insoluble Calcium Fluoride (CaF₂). Stir for 30 minutes to ensure complete neutralization before proceeding with standard extraction.

Reaction & Safety Workflow Visualization

SuFEx_Safety_Workflow A Piperidine-4-sulfonyl fluoride HCl (Stable S-F Bond) B Add SuFEx Catalyst (e.g., DBU, Et3N) A->B Inert Atmosphere C Click Reaction with Nucleophile (Target Molecule Formed) B->C D HF Generation (Highly Toxic Byproduct) B->D Stoichiometric release F Precipitation of CaF2 (Safe Solid Waste) C->F Workup phase E In-situ Quenching (Add Ca(OH)2 or CaO) D->E Immediate neutralization E->F

SuFEx click chemistry workflow illustrating target formation and mandatory in-situ HF neutralization.

Emergency Response & Disposal Plans

Immediate First Aid (HF Exposure Protocol) Due to the potential for HF release, standard chemical burn protocols do not apply. HF penetrates deeply, binding tissue calcium and magnesium.

  • Skin Contact: Immediately flush with water for exactly 5 minutes (no longer, to avoid delaying targeted treatment). Wearing clean butyl rubber gloves, massage 2.5% Calcium Gluconate gel continuously into the affected area until 15 minutes after the pain subsides[4]. Seek emergency medical attention immediately.

  • Eye Contact: Flush continuously with water for at least 15 minutes, occasionally lifting the upper and lower eyelids[9]. If available, use a 1% Calcium Gluconate ophthalmic solution. Call an ophthalmologist immediately[10].

  • Inhalation: Evacuate to fresh air. If breathing is difficult, administer 100% oxygen. Do NOT induce vomiting if ingested[4][7].

Disposal & Waste Management Never dispose of unquenched SuFEx reaction mixtures into standard halogenated waste carboys.

  • Ensure all reaction mixtures have been treated with excess Ca(OH)₂ or CaO to precipitate fluoride ions.

  • Filter the inert CaF₂ solid and dispose of it in a dedicated, clearly labeled solid hazardous waste container.

  • The remaining neutralized liquid can then be transferred to standard halogenated organic waste.

  • Empty reagent bottles should be rinsed with a mildly basic solution (e.g., saturated NaHCO₃) inside the fume hood before being discarded.

References

  • Sulfur fluoride exchange (SuFEx) . National Institutes of Health (PMC). Available at:[Link]

  • Fast, safe, simple: SuFEx click chemistry goes with the flow . ScienceLink. Available at:[Link]

  • Harnessing Sulfur(VI) Fluoride Exchange Click Chemistry and Photocatalysis for Deaminative Benzylic Arylation . ACS Catalysis. Available at:[Link]

Sources

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